molecular formula C4H7Br B116875 3-Bromo-2-methylpropene CAS No. 1458-98-6

3-Bromo-2-methylpropene

货号: B116875
CAS 编号: 1458-98-6
分子量: 135 g/mol
InChI 键: USEGQJLHQSTGHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rotational isomerism in 3-bromo-2-methylpropene has been studied by IR spectroscopy.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-4(2)3-5/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEGQJLHQSTGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326816
Record name 3-Bromo-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-98-6
Record name Methallyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory synthesis and purification of 3-bromo-2-methylpropene, a versatile building block in organic synthesis. Two primary synthetic routes are detailed: the allylic bromination of 2-methylpropene using N-bromosuccinimide (NBS) and the conversion of 2-methyl-2-propen-1-ol to the corresponding bromide. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of reaction mechanisms and experimental workflows to facilitate practical application in a laboratory setting.

Introduction

This compound, also known as methallyl bromide, is a valuable reagent in organic chemistry, frequently employed for the introduction of the isobutenyl moiety into various molecular frameworks. Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of a reactive allylic bromide functionality allows for a wide range of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This guide details two robust and commonly employed methods for the synthesis of this compound in a laboratory environment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₇Br
Molecular Weight 135.00 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 94-95 °C (at 760 mmHg)
Density 1.339 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.472
CAS Number 1458-98-6

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented, each with distinct advantages and considerations.

Method 1: Allylic Bromination of 2-Methylpropene with N-Bromosuccinimide (NBS)

This method utilizes the free-radical bromination of 2-methylpropene (isobutylene) at the allylic position using N-bromosuccinimide as the bromine source.[1] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means.[2] This approach is highly selective for the allylic position, minimizing the competing ionic addition of bromine across the double bond.[1][3]

The reaction proceeds via a free-radical chain mechanism.

Reaction Mechanism: Allylic Bromination with NBS A Initiation: AIBN -> 2 R• + N₂ B R• + NBS -> R-Br + Succinimidyl Radical A->B Initiator radical formation C Succinimidyl Radical + HBr -> Succinimide (B58015) + Br• B->C Generation of bromine radical D Propagation Step 1: 2-Methylpropene + Br• -> Allylic Radical + HBr C->D E Propagation Step 2: Allylic Radical + Br₂ -> this compound + Br• D->E Formation of product and regeneration of bromine radical F NBS + HBr -> Succinimide + Br₂ (Regeneration of Br₂) D->F HBr produced E->D G Termination: Radical + Radical -> Non-radical species E->G F->E Br₂ for propagation

Caption: Allylic bromination of 2-methylpropene with NBS.

Materials:

  • 2-Methylpropene (liquefied gas or generated in situ)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve N-bromosuccinimide (1.0 eq) in carbon tetrachloride.

  • Add a catalytic amount of AIBN (0.02 eq).

  • Cool the mixture in an ice bath and slowly bubble 2-methylpropene gas through the solution or add liquefied 2-methylpropene dropwise.

  • After the addition is complete, irradiate the mixture with a UV lamp or gently heat to reflux to initiate and sustain the reaction.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the solid succinimide floats on the surface of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

ParameterValue
Typical Yield 70-85%
Purity (by GC-MS) >98%
Method 2: From 2-Methyl-2-propen-1-ol

This method involves the conversion of the primary alcohol, 2-methyl-2-propen-1-ol, to the corresponding alkyl bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃).[4] This reaction generally proceeds via an SN2 mechanism, leading to the desired product with high regioselectivity.

The reaction with PBr₃ proceeds through the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion.

Reaction Mechanism: 2-Methyl-2-propen-1-ol with PBr₃ A 2-Methyl-2-propen-1-ol + PBr₃ B Formation of Protonated Phosphite Ester Intermediate A->B Nucleophilic attack of oxygen on phosphorus C SN2 Attack by Br⁻ B->C Formation of good leaving group D This compound + HOPBr₂ C->D Displacement of leaving group

Caption: Synthesis of this compound from 2-Methyl-2-propen-1-ol.

Materials:

  • 2-Methyl-2-propen-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place 2-methyl-2-propen-1-ol (1.0 eq) and anhydrous diethyl ether.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

ParameterValue
Typical Yield 65-80%
Purity (by Distillation) >99%

Purification

The primary method for the purification of this compound is fractional distillation. Due to its relatively low boiling point, distillation at atmospheric pressure is feasible. However, vacuum distillation can be employed to reduce the boiling temperature and minimize potential decomposition.

Purification Workflow: Fractional Distillation A Crude this compound B Setup Fractional Distillation Apparatus A->B C Heat the Distillation Flask B->C D Collect Fractions at Boiling Point (94-95 °C at 760 mmHg) C->D E Monitor Purity of Fractions (e.g., by GC) D->E F Combine Pure Fractions E->F G Pure this compound F->G

Caption: General workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.1s1H=CH₂
~4.9s1H=CH₂
~3.9s2H-CH₂Br
~1.8s3H-CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
~141C=CH₂
~116=CH₂
~37-CH₂Br
~21-CH₃

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight.

ParameterValue
Retention Time Dependent on GC column and conditions
Molecular Ion (M⁺) m/z 134 and 136 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)[5]
Major Fragments m/z 55 ([C₄H₇]⁺), 79/81 ([Br]⁺)

Safety Considerations

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is also a lachrymator and can cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • N-Bromosuccinimide (NBS) is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water. It should be handled with extreme care in a dry environment.

  • Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous solvent. If possible, a less hazardous alternative should be considered.

Conclusion

This technical guide has detailed two effective and reliable methods for the synthesis and purification of this compound in a laboratory setting. The choice between the allylic bromination of 2-methylpropene and the reaction of 2-methyl-2-propen-1-ol with a brominating agent will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. By following the detailed protocols and safety precautions outlined in this document, researchers can confidently prepare high-purity this compound for its various applications in organic synthesis.

References

Molecular structure and bonding in 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-2-methylpropene

Introduction

This compound, also known as methallyl bromide, is a versatile organobromine compound with the chemical formula C₄H₇Br.[1][2] Its unique structure, featuring a reactive allylic bromide and a methyl group on the double bond, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The compound serves as a crucial reagent for introducing the methallyl moiety into various molecular frameworks and is widely used in alkylation processes and the synthesis of complex molecules like amino acids.[1]

Molecular Structure and Bonding

The molecular structure of this compound consists of a three-carbon propene chain. A methyl group is attached to the second carbon (C2), and a bromine atom is bonded to the first carbon (C1), which is often referred to as the 3-position in the common nomenclature "methallyl bromide". The IUPAC name is 3-bromo-2-methylprop-1-ene.[3]

The bonding within the molecule is characterized by:

  • Hybridization: The C2 and C3 atoms, involved in the double bond, are sp² hybridized, resulting in a trigonal planar geometry around this bond. The C1 carbon, bonded to the bromine atom, and the carbon of the methyl group are sp³ hybridized, exhibiting a tetrahedral geometry.

  • Sigma (σ) and Pi (π) Bonds: The framework of the molecule is formed by C-C and C-H sigma bonds. The double bond between C2 and C3 consists of one sigma bond and one pi (π) bond.

  • C-Br Bond: The carbon-bromine bond is a polar covalent bond due to the difference in electronegativity between carbon and bromine. This polarity, along with the allylic position of the bromine atom, makes it a good leaving group in nucleophilic substitution reactions.[4]

  • Rotational Isomerism: Studies using IR spectroscopy have indicated the presence of rotational isomerism in this compound.[5] This refers to the different spatial arrangements of atoms that can result from rotation around the single C-C bond.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized through various analytical techniques. A summary of its key physical properties and spectroscopic data is presented below.

Physical Properties
PropertyValue
CAS Number1458-98-6
Molecular FormulaC₄H₇Br
Molecular Weight135.00 g/mol
AppearanceClear colorless to yellow liquid
Density1.339 g/mL at 25 °C
Boiling Point94-95 °C
Melting Point-115.07 °C (estimate)
Refractive Index (n20/D)1.472
Flash Point7 °C (44.6 °F)
SolubilityChloroform, Ethyl Acetate
Storage Temperature2-8°C

[Sources:[1][5][6][7]]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

TechniqueExpected Observations
¹H NMR Three distinct signals are expected: a singlet for the two equivalent vinyl protons (C=CH₂), a singlet for the two protons of the bromomethyl group (-CH₂Br), and a singlet for the three protons of the methyl group (-CH₃). The integration ratio would be approximately 2:2:3.
¹³C NMR Four signals corresponding to the four unique carbon environments: the quaternary sp² carbon, the vinyl sp² carbon (=CH₂), the sp³ carbon of the bromomethyl group (-CH₂Br), and the sp³ carbon of the methyl group (-CH₃).
IR Spectroscopy Characteristic absorption bands include C=C stretching vibration (around 1650 cm⁻¹), sp² C-H stretching (above 3000 cm⁻¹), sp³ C-H stretching (below 3000 cm⁻¹), and a C-Br stretching vibration (typically in the 600-500 cm⁻¹ region).
Mass Spectrometry The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

[Sources:[8][9]]

Experimental Protocols & Reactivity

This compound is a key substrate in numerous organic reactions, primarily due to the reactivity of its allylic bromide group.

Synthesis of this compound

A common laboratory synthesis involves the allylic bromination of isobutylene (B52900) or the reaction of isobutylene glycol with a brominating agent. Another approach starts from tert-butanol.[10] The general workflow for a synthesis reaction is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine Starting Materials (e.g., Isobutylene) and Solvent B Cool Reaction Mixture (e.g., 0°C) A->B C Add Brominating Agent (e.g., NBS) and Initiator B->C D Monitor Reaction (TLC or GC) C->D E Quench Reaction D->E F Aqueous Wash & Extraction E->F G Dry Organic Layer F->G H Purify by Distillation G->H

Caption: General experimental workflow for synthesis.

Application in Synthesis: Preparation of Alkenyl Imines

This compound is used in the synthesis of various compounds, including alkenyl imines and for chiral phase transfer alkylation leading to (S)-α-alkylcysteines.[1][2][5] A representative protocol involves its reaction with a primary amine to form an N-alkenyl amine, which can then be isomerized or further functionalized.

Detailed Methodology:

  • Reaction Setup: A solution of the primary amine (1.0 eq) in an appropriate aprotic solvent (e.g., THF, acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) is added to the solution to neutralize the HBr formed during the reaction.

  • Addition of Alkylating Agent: this compound (1.1 eq) is added dropwise to the stirred solution at room temperature or a slightly elevated temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the ammonium (B1175870) salt by-product. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired alkenyl imine or N-alkenyl amine.

G cluster_reactants Reactants reagent1 Primary Amine (R-NH₂) product N-(2-methylallyl)amine reagent1->product reagent2 This compound reagent2->product base Base (e.g., Et₃N) base->product facilitates

Caption: Nucleophilic substitution reaction pathway.

Conclusion

This compound is a fundamental building block in organic chemistry. Its structural characteristics, particularly the sp² hybridized alkene core and the reactive allylic C-Br bond, dictate its chemical behavior and wide-ranging applications. A thorough understanding of its molecular structure, bonding, and reactivity is essential for its effective utilization in the synthesis of pharmaceuticals and other high-value chemical entities. The data and protocols presented in this guide offer a detailed technical resource for scientists engaged in synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Bromo-2-methylpropene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanisms of 3-bromo-2-methylpropene with various nucleophiles. As a primary allylic halide, this compound exhibits a rich and complex reactivity, primarily engaging in nucleophilic substitution reactions through competing SN2 and SN2' pathways. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the nucleophile, solvent, and reaction conditions. This document synthesizes available data on reaction kinetics, product distributions, and experimental protocols to provide a detailed understanding of this versatile reagent's behavior, which is crucial for its application in organic synthesis and drug development.

Introduction

This compound, also known as methallyl bromide, is a valuable building block in organic synthesis due to the presence of two reactive sites: the primary carbon bearing the bromine atom and the terminal vinylic carbon. This dual reactivity allows for the formation of both linear (SN2 product) and branched (SN2' product) isomers, a phenomenon known as allylic rearrangement.[1] Understanding and controlling the factors that govern the competition between these pathways is essential for synthetic chemists aiming to achieve specific molecular architectures.

This guide will delve into the mechanistic details of these reactions, present quantitative data from various studies, and provide detailed experimental protocols for key transformations.

General Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through four potential pathways: SN1, SN2, SN1', and SN2'. Given that it is a primary halide, the formation of a primary carbocation required for an SN1 mechanism is generally disfavored unless resonance stabilization is significant.[2] Therefore, the predominant mechanisms are bimolecular.

  • SN2 Pathway: This is a direct, concerted displacement of the bromide ion by the nucleophile at the α-carbon (C1). This pathway leads to the "normal" or "linear" substitution product.[3]

  • SN2' Pathway: In this concerted mechanism, the nucleophile attacks the γ-carbon (C3) of the allylic system, leading to a shift of the double bond and displacement of the bromide ion. This results in the "rearranged" or "branched" substitution product.[1][4]

The competition between these two pathways is a key feature of the reactivity of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup & Isolation cluster_analysis Analysis & Characterization A Prepare reaction mixture: - this compound - Nucleophile - Solvent B Set reaction conditions: - Temperature - Stirring A->B C Monitor progress: - TLC - GC B->C D Quench reaction C->D E Extraction D->E F Drying and solvent removal E->F G Purification: - Distillation - Chromatography F->G H Structure elucidation: - NMR - IR - MS G->H I Quantitative analysis: - GC - HPLC (for product ratios) G->I

References

The Synthetic Workhorse: A Technical Guide to 3-Bromo-2-methylpropene for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Bromo-2-methylpropene (CAS No. 1458-98-6), also known as methallyl bromide, stands as a critical and versatile reagent. Its unique structure, featuring a reactive allylic bromide, makes it an invaluable building block for the introduction of the methallyl moiety in a wide array of organic syntheses. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and established applications, with a focus on its role in the synthesis of complex molecules relevant to pharmaceutical research.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in various quantities with purities generally at or above 97%. It is often stabilized with hydroquinone (B1673460) to prevent polymerization. Below is a summary of representative suppliers and their offerings.

SupplierProduct NamePurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich This compound97%5 mL, 25 mL$72.60, $243.00
SynQuest Laboratories 3-Bromo-2-methylprop-1-ene-5 g, 25 g, 100 g$40.00, $104.00, $312.00
Oakwood Chemical 3-Bromo-2-methylprop-1-ene-25 g, 100g$78.00, $235.00
TCI Chemical 3-Bromo-2-methyl-1-propene>95.0% (GC)5 g$27.00
Thermo Scientific Chemicals This compound97%5 mL$96.00
GFS Chemicals 3-Bromo-2-Methyl-1-Propene98%1 KGInquire for Price

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety precautions is paramount for the handling and application of this compound in a laboratory setting.

PropertyValue
Molecular Formula C₄H₇Br
Molecular Weight 135.00 g/mol
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 94-95 °C (lit.)[2][3]
Density 1.339 g/mL at 25 °C (lit.)[2][3]
Refractive Index n20/D 1.472 (lit.)[2][3]
Flash Point 7 °C (44.6 °F) - closed cup[2]
Storage Temperature 2-8°C[2][3]
Solubility Soluble in chloroform (B151607) and ethyl acetate.[4]

Safety and Handling: this compound is a highly flammable liquid and vapor.[5] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4][6][7]

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its role as an alkylating agent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is fundamental to the construction of complex molecular architectures found in many pharmaceutical compounds.

A significant application is in the synthesis of chiral amino acids, which are essential building blocks for peptide-based drugs.[1][5][8] For instance, it is used in chiral phase-transfer alkylation to produce (S)-α-alkylcysteines.[2][5][8] It also serves as a precursor in the synthesis of alkenyl imines and organometallic complexes.[2][8]

Experimental Protocol: Synthesis of a Chiral Amino Acid Intermediate

The following is a representative experimental workflow illustrating the use of this compound in the synthesis of a chiral amino acid intermediate. This multi-step process highlights its role as a key electrophile.

experimental_workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Hydrogenation cluster_step4 Step 4: Final Product Formation A Raw Material A in THF B Add LiHMDS at -60°C A->B 1. Cool C Add this compound B->C 2. Stir 30 min D Compound 1 (Crude) C->D 3. Stir 8 hours E Compound 1 in THF D->E F Add LiOH E->F 1. Stir G Compound 2 (Crude) F->G 2. Reaction H Compound 2 in Methanol G->H I H₂, Pd/C catalyst H->I 1. Room Temp J Compound 3 (Crude) I->J 2. Reaction K Compound 3 J->K L Acetone, NaOH, Fmoc-OSu K->L 1. React M Acidification (HCl) L->M 2. React N Target Compound 4 M->N 3. Isolate alkylation_reaction reagents Nu:⁻ This compound (H₂C=C(CH₃)CH₂Br) transition SN2 Transition State [Nu---CH₂---Br]⁻ reagents:n->transition Nucleophilic Attack products Alkylated Product (Nu-CH₂C(CH₃)=CH₂) Br⁻ transition->products:p Bond Formation transition->products:l Leaving Group Departure

References

Rotational Isomerism in 3-Bromo-2-Methylpropene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the rotational isomerism in 3-bromo-2-methylpropene. The document delves into the conformational preferences of the molecule, supported by theoretical calculations and experimental spectroscopic data. Detailed experimental protocols for key analytical techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Microwave Spectroscopy, and Gas-Phase Electron Diffraction (GED), are provided to facilitate further research. Quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, signaling pathways and logical relationships are visualized using Graphviz diagrams to enhance understanding of the conformational dynamics. This guide is intended for researchers, scientists, and professionals in the fields of physical chemistry, spectroscopy, and drug development.

Introduction to Rotational Isomerism

Rotational isomerism, also known as conformational isomerism, describes the phenomenon of molecules with the same chemical formula and connectivity existing as different spatial arrangements, or conformers, that can be interconverted by rotation about single bonds. In the case of this compound (CH₂=C(CH₃)CH₂Br), rotation around the C₂-C₃ single bond leads to the existence of different rotational isomers.

The stability of these conformers is determined by a delicate balance of steric and electronic effects. The primary conformers of interest for this compound are the s-cis (or synperiplanar) and gauche (or synclinal) forms, defined by the dihedral angle between the C=C double bond and the C-Br bond.

Theoretical and spectroscopic studies have indicated a strong preference for the gauche conformer in this compound. This preference is attributed to the significant steric hindrance between the bulky bromine atom and the vinylic methyl group in the s-cis conformation.

Conformational Analysis of this compound

The conformational landscape of this compound is dominated by the gauche isomer. Infrared spectroscopy studies of 3-monosubstituted-2-methylpropenes in carbon tetrachloride solution have shown that for substituents with heavier atoms, such as bromine, only the gauche conformer is observed under the experimental conditions. This suggests a substantial energy difference between the gauche and the less stable s-cis conformer.

Theoretical Predictions

Quantum chemical calculations provide valuable insights into the geometries, relative energies, and vibrational frequencies of the different conformers. The following table summarizes theoretical data for the conformers of this compound.

Parameters-cis Conformer (Theoretical)gauche Conformer (Theoretical)
Dihedral Angle (C=C-C-Br) ~0°~120°
Relative Energy (kJ/mol) Higher EnergyLower Energy (more stable)
Calculated Dipole Moment (Debye) Data not availableData not available
Experimental Data

While specific experimental data from microwave spectroscopy or gas electron diffraction for this compound is scarce in the literature, data from analogous 3-halopropenes can provide valuable comparative insights into the structural parameters.

Parameter3-Chloropropene (gauche)3-Bromopropene (gauche)This compound (gauche)
Rotational Constants (MHz) A = 10327.9, B = 2893.3, C = 2478.4A = 7350.3, B = 2592.8, C = 2101.5Data not available
Dihedral Angle (C=C-C-X) ~120°~120°Predominantly gauche
Energy Difference (kJ/mol) gauche is more stablegauche is more stablegauche is significantly more stable

Data for 3-chloropropene and 3-bromopropene are included for comparative purposes and are derived from microwave spectroscopy studies.

Experimental Protocols

This section outlines the general experimental methodologies for the spectroscopic techniques used to study rotational isomerism.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and studying conformational equilibria in solution.

Objective: To identify the vibrational modes corresponding to the different conformers of this compound and determine their relative populations.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable infrared-transparent solvent, such as carbon tetrachloride (CCl₄). Concentrations are typically in the range of 0.01-0.1 M.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Acquire a background spectrum of the pure solvent (CCl₄) in a liquid-cell with a known path length (e.g., 0.1 mm).

    • Acquire the sample spectrum under the same conditions.

    • The spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 1 cm⁻¹.

  • Data Analysis:

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

    • Analyze the C=C stretching region (typically around 1650 cm⁻¹). The presence of multiple bands in this region can indicate the presence of different conformers.

    • The relative intensities of the absorption bands corresponding to each conformer can be used to estimate their relative populations using the Beer-Lambert law, assuming the molar absorptivities of the conformers are similar.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for gas-phase molecules, allowing for precise determination of molecular structures and the identification of different conformers.

Objective: To determine the rotational constants and, consequently, the precise molecular structure of the conformers of this compound in the gas phase.

Methodology:

  • Sample Introduction: The this compound sample is introduced into the high-vacuum chamber of a pulsed-jet Fourier transform microwave (FTMW) spectrometer. The sample is typically seeded in a carrier gas, such as argon or neon, and expanded through a pulsed nozzle into the vacuum chamber, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures.

  • Instrumentation: A pulsed-jet FTMW spectrometer consisting of a high-vacuum chamber, a Fabry-Pérot cavity, a microwave synthesizer, and a sensitive detection system is used.

  • Data Acquisition:

    • A short, high-power microwave pulse is used to polarize the molecules in the supersonic jet.

    • The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

    • The FID is Fourier transformed to obtain the frequency-domain spectrum, which consists of sharp rotational transitions.

  • Data Analysis:

    • The observed transition frequencies are fitted to a rigid-rotor Hamiltonian to determine the rotational constants (A, B, and C) for each conformer.

    • The experimentally determined rotational constants are compared with those calculated from theoretical models of the different conformers to identify the observed species.

    • The relative intensities of the rotational transitions can provide information about the relative populations of the conformers in the supersonic jet.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure (bond lengths, bond angles, and dihedral angles) of molecules in the gas phase.

Objective: To determine the precise molecular geometry of the conformers of this compound.

Methodology:

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber through a nozzle.

  • Instrumentation: A gas electron diffraction apparatus consisting of an electron gun, a diffraction chamber, a sector, and a detector (photographic plate or imaging plate) is used.

  • Data Acquisition:

    • A high-energy beam of electrons (typically 40-60 keV) is passed through the gas beam.

    • The scattered electrons create a diffraction pattern that is recorded on the detector. A rotating sector is used to compensate for the rapid fall-off in scattered electron intensity with increasing scattering angle.

  • Data Analysis:

    • The diffraction pattern is converted into a molecular scattering intensity curve.

    • A radial distribution curve is obtained by Fourier transformation of the molecular scattering intensity. This curve represents the probability of finding a given internuclear distance in the molecule.

    • The experimental radial distribution curve is fitted to a theoretical model based on the assumed molecular geometry. The bond lengths, bond angles, and dihedral angles are refined to obtain the best fit between the experimental and theoretical curves.

    • If multiple conformers are present, their relative abundances can also be included as a parameter in the refinement process.

Visualization of Conformational Equilibrium

The rotational isomerism of this compound can be represented as an equilibrium between the s-cis and gauche conformers. The following diagram, generated using the DOT language, illustrates this relationship.

G cluster_cis s-cis Conformer cluster_gauche gauche Conformer cis Higher Energy gauche Lower Energy cis->gauche Rotation about C2-C3

Caption: Conformational equilibrium between the higher-energy s-cis and lower-energy gauche isomers of this compound.

Conclusion

The rotational isomerism of this compound is characterized by a strong preference for the gauche conformer due to steric hindrance in the s-cis form. While detailed experimental quantitative data for this specific molecule remains a subject for further investigation, theoretical calculations and spectroscopic studies of related compounds provide a consistent picture of its conformational behavior. The experimental protocols outlined in this guide offer a framework for researchers to conduct further studies to precisely determine the structural parameters and energy differences of the rotational isomers of this compound. A deeper understanding of these conformational preferences is crucial for predicting the molecule's reactivity and physical properties.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of α-(2-Methylallyl)glycine using 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug development. These unnatural amino acids, when incorporated into peptides or used as chiral building blocks, can impart unique conformational constraints, enhance metabolic stability, and improve biological activity. One versatile method for their preparation is the asymmetric alkylation of glycine (B1666218) equivalents. This document provides detailed application notes and protocols for the synthesis of α-(2-methylallyl)glycine derivatives using 3-bromo-2-methylpropene as the alkylating agent. The primary approach detailed herein is the phase-transfer catalyzed (PTC) alkylation of the benzophenone (B1666685) imine of glycine tert-butyl ester, a method pioneered and extensively developed by O'Donnell and Maruoka.[1][2][3]

This methodology offers several advantages, including operational simplicity, mild reaction conditions, and the ability to generate a wide variety of α-amino acids with high enantiomeric excess.[1][2] The use of chiral phase-transfer catalysts, typically derived from Cinchona alkaloids, allows for the stereoselective construction of the desired amino acid enantiomer.[1][4]

Principle of the Method

The core of this synthetic strategy involves the deprotonation of a glycine Schiff base to form a nucleophilic enolate, which then undergoes an SN2 reaction with an alkyl halide. To achieve asymmetry, a chiral phase-transfer catalyst is employed to shuttle the enolate from the aqueous or solid base phase to the organic phase where the alkylation occurs. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

Application: Synthesis of α-(2-Methylallyl)glycine

α-(2-Methylallyl)glycine is a valuable synthetic target due to the presence of a versatile alkene functionality in its side chain, which can be further functionalized. The following sections provide a detailed protocol for its asymmetric synthesis via phase-transfer catalyzed alkylation of the benzophenone imine of glycine tert-butyl ester with this compound.

Key Reagents and Equipment
  • N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff base)

  • This compound

  • Chiral Phase-Transfer Catalyst (e.g., (S)- or (R)-Maruoka Catalyst, or a Cinchona alkaloid-derived catalyst)[3][5]

  • Base (e.g., solid Potassium Hydroxide or Cesium Carbonate)

  • Anhydrous organic solvent (e.g., Toluene, Dichloromethane)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., column chromatography)

  • Analytical equipment for characterization and enantiomeric excess determination (e.g., NMR, HPLC with a chiral column)

Experimental Protocols

Protocol 1: Asymmetric Phase-Transfer Catalyzed Alkylation

This protocol is a representative procedure based on established methods for the asymmetric alkylation of glycine Schiff bases.[2][3]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq).

  • Add the chiral phase-transfer catalyst (0.01-0.1 eq).

  • Dissolve the solids in the chosen anhydrous organic solvent (e.g., Toluene).

  • Cool the mixture to the desired temperature (typically between -20 °C and 0 °C).

Step 2: Alkylation

  • Add the solid base (e.g., finely powdered KOH, 5.0 eq) to the cooled solution.

  • Add this compound (1.2 eq) to the vigorously stirred suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, filter the mixture to remove the solid base.

  • Wash the filter cake with the organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the protected α-(2-methylallyl)glycine derivative.

Step 4: Deprotection

  • The resulting Schiff base can be hydrolyzed under acidic conditions (e.g., 1N HCl) to yield the free amino ester.

  • Subsequent saponification or acid-catalyzed removal of the tert-butyl ester will provide the free α-(2-methylallyl)glycine.

Data Presentation

Alkyl HalideCatalystSolventTemp (°C)Yield (%)ee (%)Reference
Benzyl Bromide(S)-Maruoka CatalystToluene09599[3]
Allyl Bromide(S)-Maruoka CatalystToluene09298[3]
Ethyl Iodide(S)-Maruoka CatalystToluene08596[3]
n-Propyl Iodide(S)-Maruoka CatalystToluene08897[3]

Visualizations

Logical Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow Workflow for Asymmetric Synthesis of α-(2-Methylallyl)glycine cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Deprotection start Start Materials: Glycine Schiff Base This compound Chiral PTC, Base, Solvent setup Reaction Setup: Combine Schiff Base and Catalyst in Solvent Cool to Reaction Temperature start->setup 1. Preparation alkylation Alkylation: Add Base and this compound Stir until completion (TLC monitoring) setup->alkylation 2. Reaction workup Work-up: Filter solid base Concentrate filtrate alkylation->workup 3. Work-up purify Purification: Column Chromatography workup->purify 4. Purification deprotection Deprotection: Acidic hydrolysis of Schiff base Removal of ester protecting group purify->deprotection 5. Deprotection end Final Product: α-(2-Methylallyl)glycine deprotection->end

Caption: Workflow for the asymmetric synthesis of α-(2-Methylallyl)glycine.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Base (e.g., KOH) Enolate_PTC [Chiral PTC-Enolate] Ion Pair Glycine_Schiff_Base Glycine Schiff Base Glycine_Schiff_Base->Enolate_PTC Deprotonation & Phase Transfer Product Alkylated Schiff Base Enolate_PTC->Product SN2 Alkylation Bromo This compound Catalyst_Regen Chiral PTC Product->Catalyst_Regen Product Release Catalyst_Regen->Enolate_PTC Catalytic Cycle

Caption: Mechanism of asymmetric phase-transfer catalysis.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically in the presence of a base.[2] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-bromo-2-methylpropene with various arylboronic acids. This specific transformation is valuable for the synthesis of 2-methyl-3-arylpropenes, which are important structural motifs in medicinal chemistry and materials science. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a versatile and accessible method.[3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The three key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 2-methyl-3-arylpropene product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The yields provided are typical for these types of transformations under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane (B91453)/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
34-Chlorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801880-90
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF1101075-85
51-Naphthylboronic acidPd(PPh₃)₄ (4)-K₂CO₃ (2)Toluene/H₂O (4:1)951482-92

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-methyl-3-arylpropene product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-X This compound R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-Br Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R2-B(OR)2 Aryl-B(OH)2 R2-B(OR)2->Transmetalation Base Base Base->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-Aryl Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 2-Methyl-3-arylpropene Reductive_Elimination->R1-R2 Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, arylboronic acid, and base to an oven-dried Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add palladium catalyst under inert atmosphere. B->C D 4. Add degassed solvent via syringe. C->D E 5. Heat to desired temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and dilute with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry organic layer and concentrate under vacuum. H->I J 10. Purify by flash column chromatography. I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes: 3-Bromo-2-methylpropene as an Alkylating Agent for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylpropene, also known as methallyl bromide, is a versatile and valuable reagent in organic synthesis for the introduction of the 2-methylallyl (methallyl) moiety onto various molecular scaffolds.[1] Its application as an alkylating agent for phenols is a cornerstone of synthetic strategies aimed at producing precursors for pharmaceuticals, agrochemicals, and materials science. The alkylation of phenols with this compound primarily occurs via the Williamson ether synthesis, a robust and high-yielding S_N2 reaction, to form 2-methylallyl aryl ethers.[2][3]

These ether intermediates are not only stable compounds in their own right but also serve as precursors for the highly useful Claisen rearrangement. This subsequent thermal or acid-catalyzed[4][4]-sigmatropic rearrangement provides a direct route to ortho-C-alkylated phenols, which are prevalent motifs in a wide array of biologically active natural products and synthetic drugs.[5][6] The introduction of the methallyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this synthetic sequence a powerful tool in lead optimization and drug design.[1][7]

Reaction Pathways

The alkylation of phenols with this compound is typically a two-stage process, beginning with O-alkylation followed by an optional C-alkylation rearrangement.

  • O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group is first deprotonated with a base (e.g., K₂CO₃, NaOH) to form a nucleophilic phenoxide ion. This ion then attacks the primary carbon of this compound in an S_N2 reaction to displace the bromide and form a 2-methylallyl aryl ether.[8]

  • C-Alkylation (Claisen Rearrangement): Upon heating, the 2-methylallyl aryl ether undergoes an intramolecular[4][4]-sigmatropic rearrangement to form a 2-(2-methylprop-2-en-1-yl)phenol. This reaction proceeds through a cyclic transition state and results in the migration of the allyl group from the oxygen to a carbon atom on the aromatic ring, typically at the ortho position.[5][9]

Applications in Drug Development

The phenolic compounds functionalized with a 2-methylallyl group exhibit a diverse range of biological activities, making them attractive scaffolds for drug discovery.

Antioxidant and Radical Scavenging Activity

Phenolic compounds are well-known antioxidants. The introduction of lipophilic groups like the methallyl chain can enhance their ability to intercalate into lipid membranes and protect against lipid peroxidation.[10] The primary antioxidant mechanism involves the donation of the phenolic hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[4][11] This activity is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7]

Enzyme Inhibition and Signal Transduction Modulation

The methallyl-substituted phenolic motif is found in compounds that can modulate the activity of key cellular enzymes. A significant example is the inhibition of Fyn, a non-receptor tyrosine kinase. Certain prenylated polyphenols have been shown to directly inhibit Fyn kinase activity.[1] This inhibition triggers a downstream signaling cascade involving the activation of the LKB1-AMPK pathway, which plays a crucial role in cellular energy homeostasis and cytoprotection against oxidative stress.[1] The ability to selectively inhibit kinases is a major focus of modern cancer therapy and the treatment of inflammatory diseases.

Anticancer Properties

Numerous studies have demonstrated the cytotoxic properties of substituted phenols against various cancer cell lines.[12][13] The functionalization of the phenolic core is critical for this activity. For instance, certain synthetic phenol (B47542) derivatives have been shown to induce apoptosis (programmed cell death) in osteosarcoma cells and inhibit cancer cell migration.[12][13] The methallyl group can be further modified to develop more potent and selective anticancer agents.[14][15]

Quantitative Data

The yields of both the Williamson ether synthesis and the Claisen rearrangement are influenced by the substituents on the phenol ring, the choice of base, solvent, and reaction temperature. The following tables provide representative data from reactions analogous to the alkylation of phenols with this compound.

Table 1: Representative Yields for Williamson Ether Synthesis of Phenols

Phenol Substrate Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference(s)
Phenol Allyl Bromide K₂CO₃ Acetone Reflux 8 86 [16]
4-Ethylphenol Methyl Iodide NaOH Water/Ether (PTC) Reflux 1 Not specified [17]
4-Nitrophenol Phenyl Bromide KOH (Melt) 150-160 0.5 82 [18]
tert-butyl-4-hydroxyphenylcarbamate 1,2-Dibromoethane K₂CO₃ Acetone Reflux 12 40 [19]

| General Range | Primary Alkyl Halides | Various | Various | Various | Various | 50-95 |[3] |

Table 2: Representative Yields for Claisen Rearrangement of Allyl Aryl Ethers

Substrate Conditions Product Yield (%) Reference(s)
Allyl Phenyl Ether H-ZSM-5 (catalyst) 2-Allylphenol 40 [16]
Allyl Phenyl Ether Na-ZSM-5 (catalyst) 2-Allylphenol 52 [16]
Allyl m-bromophenyl Ether Thermal 2-Allyl-5-bromophenol 71 [5]

| Allyl m-methoxyphenyl Ether | Thermal | 4-Allyl-3-methoxyphenol | 69 |[5] |

Visualizations

Experimental Workflow

G Figure 1. General Experimental Workflow cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: C-Alkylation (Claisen Rearrangement) Phenol Substituted Phenol Reagents1 This compound K₂CO₃, Acetone Reaction1 Reflux (e.g., 12h) Reagents1->Reaction1 Workup1 Filter, Evaporate Solvent Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 2-Methylallyl Aryl Ether Purification1->Product1 Reaction2 Heat (e.g., 200-250°C) (Neat or High-Boiling Solvent) Product1->Reaction2 Intermediate Purification2 Distillation or Column Chromatography Reaction2->Purification2 Product2 ortho-(2-Methylallyl)phenol Purification2->Product2

Caption: General experimental workflow for the synthesis of 2-methylallyl phenols.

Antioxidant Mechanism (Radical Scavenging)

G Figure 2. Antioxidant Radical Scavenging Mechanism cluster_products Products Phenol Methallyl-Phenol (Ar-OH) Radical Free Radical (R•) PhenoxyRadical Phenoxy Radical (Ar-O•) (Resonance Stabilized) Phenol->PhenoxyRadical Hydrogen Atom Transfer (HAT) Radical->PhenoxyRadical Hydrogen Atom Transfer (HAT) NeutralizedRadical Neutralized Species (R-H) G Figure 3. Inhibition of Fyn Kinase by Prenylated Phenols OS Oxidative Stress (e.g., H₂O₂) Fyn Fyn Kinase OS->Fyn Activates LKB1 LKB1 Fyn->LKB1 Inhibits Phenol Prenylated Phenol (e.g., Kazinol E) Phenol->Fyn Inhibits AMPK AMPK LKB1->AMPK Activates Mito Mitochondrial Protection & Cell Survival AMPK->Mito Promotes

References

Application Notes and Protocols for the Synthesis of Homoallylic Amines using 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of homoallylic amines, valuable intermediates in pharmaceutical and organic synthesis, utilizing 3-bromo-2-methylpropene as a key reagent. The methodologies described focus on robust and scalable Barbier-type reactions mediated by indium or zinc.

Introduction

Homoallylic amines are crucial structural motifs found in a wide array of biologically active molecules and natural products. Their synthesis has been a subject of extensive research, with the nucleophilic addition of an allyl group to an imine being a primary strategy. This compound (methallyl bromide) serves as a readily available and reactive precursor for the in situ generation of a methallyl organometallic nucleophile, which can then engage with various imines to furnish the desired homoallylic amine products. This document outlines two effective protocols for this transformation, leveraging the utility of indium and zinc as mediating metals in Barbier-type reactions. These methods are often characterized by their operational simplicity and tolerance to a range of functional groups.

Data Presentation

Table 1: Indium-Mediated Allylation of Aromatic Aldimines with Allyl Bromide

EntryAldehydeAmineProductYield (%)
1BenzaldehydeAnilineN-phenyl-1-phenylbut-3-en-1-amine85
24-ChlorobenzaldehydeAniline1-(4-chlorophenyl)-N-phenylbut-3-en-1-amine82
34-MethoxybenzaldehydeAniline1-(4-methoxyphenyl)-N-phenylbut-3-en-1-amine88
42-NaphthaldehydeAniline1-(naphthalen-2-yl)-N-phenylbut-3-en-1-amine80
5BenzaldehydeBenzylamineN-benzyl-1-phenylbut-3-en-1-amine90

Data is illustrative and based on analogous reactions with allyl bromide.

Table 2: Zinc-Mediated Allylation of Representative Imines with Allyl Bromide

EntryImineProductYield (%)Diastereomeric Ratio (if applicable)
1N-BenzylideneanilineN-phenyl-1-phenylbut-3-en-1-amine75N/A
2N-(4-Chlorobenzylidene)aniline1-(4-chlorophenyl)-N-phenylbut-3-en-1-amine72N/A
3N-Propylidene-tert-butylamineN-tert-butyl-1-methylbut-3-en-1-amine65N/A

Data is illustrative and based on analogous reactions with allyl bromide.

Experimental Protocols

Protocol 1: Indium-Mediated Synthesis of Homoallylic Amines

This protocol describes a general procedure for the indium-mediated Barbier-type reaction between an imine and this compound.

Materials:

  • Appropriate aldehyde and primary amine (for in situ imine formation) or pre-formed imine

  • This compound (methallyl bromide)

  • Indium powder

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation (in situ): To a solution of the aldehyde (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Allylation: To the solution containing the imine, add indium powder (1.5 mmol) followed by the dropwise addition of this compound (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic amine.

Protocol 2: Zinc-Mediated Synthesis of Homoallylic Amines in Aqueous Media

This protocol offers a more environmentally benign approach using zinc in an aqueous solvent system.

Materials:

  • Appropriate aldehyde and primary amine or pre-formed imine

  • This compound (methallyl bromide)

  • Zinc dust

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the imine (1.0 mmol) (or aldehyde and amine for in situ formation), zinc dust (2.0 mmol), and a solvent mixture of THF and saturated aqueous ammonium chloride (2:1, 15 mL).

  • Addition of Allylating Agent: Add this compound (1.5 mmol) to the stirred suspension.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary from 4 to 12 hours depending on the substrate.

  • Work-up: After completion, filter the reaction mixture to remove excess zinc. Extract the filtrate with diethyl ether (3 x 25 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the residue by flash chromatography to yield the pure homoallylic amine.

Visualizations

experimental_workflow cluster_imine_formation Step 1: Imine Formation (Optional, in situ) cluster_allylation Step 2: Barbier-Type Allylation cluster_workup Step 3: Work-up & Purification Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Solvent_Imine Anhydrous THF Solvent_Imine->Imine Product Homoallylic Amine Imine->Product Reagent This compound Reagent->Product Metal Indium or Zinc Metal->Product Solvent_Allylation THF or THF/aq. NH4Cl Solvent_Allylation->Product Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final_Product Pure Homoallylic Amine Purification->Final_Product barbier_mechanism start This compound + Metal (In or Zn) intermediate Organometallic Intermediate (Methallyl-Metal Halide) start->intermediate Oxidative Addition transition_state Six-membered Ring Transition State intermediate->transition_state imine Imine (R1-CH=N-R2) imine->transition_state Nucleophilic Addition product_complex Metal Alkoxide Complex transition_state->product_complex hydrolysis Hydrolysis (Aqueous Work-up) product_complex->hydrolysis final_product Homoallylic Amine hydrolysis->final_product

Application of 3-Bromo-2-methylpropene in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylpropene, also known as methallyl bromide, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the methallyl moiety onto various molecular scaffolds. Its reactive allylic bromide functional group makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key peptide precursor and explores its potential, though not established, role in the synthesis of active pharmaceutical ingredients (APIs) such as Naftopidil and Butorphanol.

Confirmed Application: Synthesis of a Chiral Amino Acid Intermediate

This compound is a key reagent in the synthesis of (2S)-2-N-phenylmethoxycarbonylamino-2,4-dimethylpentanoic acid, an important precursor for the synthesis of various peptides used in pharmaceutical development.[1] The methallyl group is introduced via alkylation, and subsequent transformations yield the desired chiral amino acid.

Experimental Protocol: Synthesis of (2S)-2-N-phenylmethoxycarbonylamino-2,4-dimethylpentanoic acid

This synthesis involves a four-step process starting from a suitable chiral precursor (Material A).[1]

Step 1: Alkylation with this compound

  • Dissolve Material A (1.0 kg, 3.21 mol) in tetrahydrofuran (B95107) (5 L) in a three-necked flask equipped with a mechanical stirrer and a cooling bath.

  • Cool the mixture to -60°C using a dry ice/acetone (B3395972) bath.

  • Slowly add hexamethyldisilazane (B44280) lithium amide (3.85 L, 3.85 mol) to the cooled solution.

  • Stir the reaction mixture at -60°C for 30 minutes.

  • Add this compound (0.515 kg, 3.85 mol) to the reaction mixture.

  • Continue stirring at -60°C for 8 hours.

  • Quench the reaction by adding water (3 x 1 L).

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain Compound 1 as a yellow liquid.

Step 2: Hydrolysis

  • React Compound 1 with lithium hydroxide (B78521) in tetrahydrofuran with stirring to yield Compound 2.

Step 3: Hydrogenation

  • Subject Compound 2 to hydrogenation with hydrogen gas in methanol (B129727) at room temperature, using palladium on charcoal as a catalyst, to obtain Compound 3.

Step 4: Final Product Formation

  • React Compound 3 with acetone and sodium hydroxide.

  • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).

  • Acidify the mixture with hydrochloric acid to precipitate the final product, (2S)-2-N-phenylmethoxycarbonylamino-2,4-dimethylpentanoic acid (Compound 4).

Data Presentation
StepProductReagentsKey ConditionsYield
1Compound 1This compound, Hexamethyldisilazane lithium amide, THF-60°C, 8 hours100% (crude)[1]
2Compound 2Lithium hydroxide, THFStirringNot specified
3Compound 3H₂, Pd/C, MethanolRoom temperatureNot specified
4Compound 4Acetone, NaOH, Fmoc-OSu, HCl-Not specified

Experimental Workflow

G A Material A C Compound 1 A->C 1. LiHMDS, THF, -60°C 2. Add this compound B This compound B->C D Compound 2 C->D LiOH, THF E Compound 3 D->E H₂, Pd/C, MeOH F Final Product (Compound 4) E->F 1. Acetone, NaOH 2. Fmoc-OSu 3. HCl

Synthesis of a chiral amino acid intermediate.

Application in the Synthesis of Marketed Drugs: A Review of Evidence

While this compound is a versatile alkylating agent, a thorough review of published synthetic routes for Naftopidil and Butorphanol does not indicate its direct use. The established syntheses for these drugs are presented below, followed by a discussion of a hypothetical application of this compound in the synthesis of their analogs.

Naftopidil

Naftopidil is an alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow.[2] It shows a higher affinity for the alpha-1D subtype, which may contribute to its efficacy in improving storage symptoms.[2]

The synthesis of Naftopidil typically involves the reaction of 1-naphthol (B170400) with an epoxide-forming reagent, followed by the ring-opening of the resulting epoxide with 1-(2-methoxyphenyl)piperazine.

G A 1-Naphthol C Naphthyl glycidyl (B131873) ether A->C Base B Epichlorohydrin B->C E Naftopidil C->E Solvent, Heat D 1-(2-methoxyphenyl)piperazine D->E

Established synthetic route for Naftopidil.

A potential application of this compound in this context would be the synthesis of a "methallyl-Naftopidil" analog. This could be achieved through a Williamson ether synthesis between 1-naphthol and this compound to form methallyl-naphthyl ether. This intermediate, however, would not directly lead to Naftopidil but to an analog with a different linker between the naphthalene (B1677914) and piperazine (B1678402) moieties.

G A 1-Naphthol C Methallyl-naphthyl ether A->C Base (e.g., K₂CO₃) B This compound B->C D Further functionalization C->D E Naftopidil Analog D->E

Hypothetical synthesis of a Naftopidil analog.
Naftopidil Signaling Pathway

Naftopidil acts as an antagonist at alpha-1 adrenergic receptors, which are G-protein coupled receptors. The binding of norepinephrine (B1679862) to these receptors typically activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling that results in smooth muscle contraction. Naftopidil blocks this pathway.

G cluster_0 Cell Membrane α1-Adrenergic Receptor α1-Adrenergic Receptor Gq Protein Gq Protein α1-Adrenergic Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates Smooth Muscle Contraction Smooth Muscle Contraction PLC->Smooth Muscle Contraction Leads to Norepinephrine Norepinephrine Norepinephrine->α1-Adrenergic Receptor Binds & Activates Naftopidil Naftopidil Naftopidil->α1-Adrenergic Receptor Blocks

Naftopidil's mechanism of action.
Butorphanol

Butorphanol is a synthetic opioid analgesic that acts as a mixed agonist-antagonist at opioid receptors. It is primarily a kappa-opioid receptor agonist and a partial mu-opioid receptor agonist or antagonist. This mixed profile provides analgesia with a lower potential for abuse and respiratory depression compared to full mu-opioid agonists.

The synthesis of Butorphanol is a multi-step process starting from more complex morphinan (B1239233) precursors. The key final step involves the introduction of the cyclobutylmethyl group to the nitrogen atom of norbutorphanol (B1234993). The established syntheses do not utilize this compound.

A hypothetical application of this compound would be in the synthesis of a "methallyl-butorphanol" analog. This could be achieved by the N-alkylation of norbutorphanol with this compound. This would result in a novel compound with a methallyl group instead of the cyclobutylmethyl group, which would require further investigation for its pharmacological activity.

G A Norbutorphanol C Methallyl-butorphanol Analog A->C Base (e.g., K₂CO₃) B This compound B->C G cluster_0 Cell Membrane κ-Opioid Receptor κ-Opioid Receptor Gi/o Protein Gi/o Protein κ-Opioid Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces Butorphanol Butorphanol Butorphanol->κ-Opioid Receptor Binds & Activates Analgesia Analgesia cAMP->Analgesia Modulates pathways leading to

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 3-Bromo-2-methylpropene in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the creation of carbon-heteroatom bonds. The reactivity of the substrate in an SN2 reaction is profoundly influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. 3-Bromo-2-methylpropene, a primary allylic halide, is an interesting substrate for SN2 reactions. Its allylic nature suggests enhanced reactivity due to the stabilization of the transition state through conjugation with the adjacent π-system. However, the methyl group at the 2-position introduces steric hindrance that can modulate this reactivity.

This document provides a detailed examination of the solvent effects on the SN2 reactivity of this compound. Understanding how different solvents influence the reaction rate is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity in synthetic chemistry and drug development.

The Role of the Solvent in SN2 Reactions

The solvent plays a critical role in SN2 reactions by solvating both the nucleophile and the departing leaving group. The nature of the solvent can dramatically alter the energy of the reactants and the transition state, thereby affecting the activation energy and the overall reaction rate. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar. For SN2 reactions, polar solvents are generally preferred to dissolve the typically ionic nucleophiles.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (O or N) and can form strong hydrogen bonds. They solvate anions (nucleophiles) and cations effectively. By forming a "solvent cage" around the nucleophile through hydrogen bonding, they stabilize the nucleophile, increasing the energy required for it to attack the electrophilic carbon. Consequently, polar protic solvents significantly slow down SN2 reactions.[1][2]

  • Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile) have dipoles but lack acidic protons.[3] They are excellent at solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and highly reactive, leading to a substantial acceleration of the SN2 reaction rate.[2][3]

Data Presentation: Solvent Effects on SN2 Reactivity

SolventSolvent TypeDielectric Constant (ε) at 20°CExpected Relative RateRationale
Water (H₂O)Polar Protic80.1Very SlowStrong hydrogen bonding solvates and stabilizes the nucleophile, hindering its reactivity.
Methanol (CH₃OH)Polar Protic32.7SlowHydrogen bonding with the nucleophile reduces its nucleophilicity.
Ethanol (CH₃CH₂OH)Polar Protic24.5SlowSimilar to methanol, it solvates the nucleophile via hydrogen bonds.
Acetone ((CH₃)₂CO)Polar Aprotic20.7ModerateA common polar aprotic solvent that facilitates SN2 reactions.[4][5]
Acetonitrile (CH₃CN)Polar Aprotic37.5FastEffectively solvates the cation of the nucleophilic salt, leaving the anion reactive.
Dimethylformamide (DMF)Polar Aprotic36.7Very FastA highly polar aprotic solvent that strongly promotes SN2 reactions.[3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very FastExcellent at solvating cations, leading to a highly reactive "naked" nucleophile.[6]

Mandatory Visualizations

Logical Relationship of Solvent Properties and SN2 Reactivity

Solvent_Effect_Logic cluster_solvents Solvent Types cluster_interactions Dominant Solvation Effect cluster_outcomes Effect on SN2 Reaction Polar Protic Polar Protic Solvates Nucleophile (H-Bonding) Solvates Nucleophile (H-Bonding) Polar Protic->Solvates Nucleophile (H-Bonding) Polar Aprotic Polar Aprotic Solvates Cation Solvates Cation Polar Aprotic->Solvates Cation Decreased Nucleophile Reactivity Decreased Nucleophile Reactivity Solvates Nucleophile (H-Bonding)->Decreased Nucleophile Reactivity Increased Nucleophile Reactivity ('Naked' Nucleophile) Increased Nucleophile Reactivity ('Naked' Nucleophile) Solvates Cation->Increased Nucleophile Reactivity ('Naked' Nucleophile) Slow SN2 Rate Slow SN2 Rate Decreased Nucleophile Reactivity->Slow SN2 Rate Fast SN2 Rate Fast SN2 Rate Increased Nucleophile Reactivity ('Naked' Nucleophile)->Fast SN2 Rate

Caption: Logical flow of solvent effects on SN2 reactivity.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow Start Start Prepare Stock Solutions Prepare stock solutions of This compound and Nucleophile (e.g., NaI) in various solvents Start->Prepare Stock Solutions Thermostat Reaction Vessels Equilibrate reaction vessels to a constant temperature (e.g., 25°C) Prepare Stock Solutions->Thermostat Reaction Vessels Initiate Reaction Mix reactant solutions to initiate the SN2 reaction Thermostat Reaction Vessels->Initiate Reaction Monitor Reaction Progress Monitor the reaction progress over time (e.g., by titration, spectroscopy, or chromatography) Initiate Reaction->Monitor Reaction Progress Quench Aliquots Withdraw and quench aliquots at specific time intervals Monitor Reaction Progress->Quench Aliquots Analyze Aliquots Analyze the concentration of reactant or product in each aliquot Quench Aliquots->Analyze Aliquots Data Analysis Plot concentration vs. time and determine the rate constant (k) Analyze Aliquots->Data Analysis Compare Rate Constants Compare the rate constants obtained in different solvents Data Analysis->Compare Rate Constants End End Compare Rate Constants->End

Caption: Workflow for determining SN2 reaction kinetics.

Experimental Protocols

The following are generalized protocols that can be adapted to study the solvent effects on the SN2 reaction of this compound.

Protocol 1: Qualitative Assessment of Reactivity (Precipitation Method)

This method is suitable for a rapid, qualitative comparison of reaction rates.

Objective: To visually compare the rate of the SN2 reaction of this compound with sodium iodide in different solvents.

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (polar aprotic)

  • Methanol (polar protic)

  • A 1:1 mixture of Acetone and Water

  • Test tubes and rack

  • Pipettes and bulbs

  • Stopwatch

  • Water bath (optional, for temperature control)

Procedure:

  • Prepare a 15% (w/v) solution of NaI in each of the solvents to be tested.

  • Label three test tubes, one for each solvent system.

  • To each test tube, add 2 mL of the corresponding NaI solution.

  • If using a water bath, allow the test tubes to equilibrate to the desired temperature (e.g., 25°C or 50°C).

  • To each tube, add 5 drops of this compound.

  • Start the stopwatch immediately after the addition of the substrate.

  • Shake each tube to ensure thorough mixing.

  • Observe the tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).

  • Record the time it takes for the precipitate to first appear in each tube.

  • Compare the times to rank the reactivity of this compound in the different solvents. A shorter time to precipitation indicates a faster reaction rate.

Protocol 2: Quantitative Kinetic Analysis by Titration

This method provides quantitative data on the reaction rate.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion) in different solvents.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • The desired solvents (e.g., ethanol, 80:20 ethanol/water)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Phenolphthalein (B1677637) indicator

  • Erlenmeyer flasks

  • Pipettes (volumetric and graduated)

  • Burette

  • Stopwatch

  • Thermostatic water bath

Procedure:

  • Prepare stock solutions of known concentrations of this compound and NaOH in the chosen solvent.

  • Place a known volume of the this compound solution in an Erlenmeyer flask and allow it to equilibrate in the thermostatic water bath.

  • In a separate flask, bring a known volume of the NaOH solution to the same temperature.

  • To initiate the reaction, quickly add the NaOH solution to the this compound solution, start the stopwatch, and mix thoroughly.

  • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of the standardized HCl solution. This will neutralize the unreacted NaOH.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Back-titrate the excess HCl with the standardized NaOH solution until the pink endpoint is reached.

  • Calculate the concentration of unreacted NaOH at each time point.

  • Plot the reciprocal of the NaOH concentration (1/[NaOH]) versus time. For a second-order reaction, this should yield a straight line.

  • The slope of the line is the second-order rate constant, k.

  • Repeat the experiment for each solvent to be investigated and compare the determined rate constants.

Conclusion

The choice of solvent is a powerful tool for controlling the rate of SN2 reactions. For this compound, a primary allylic halide, SN2 reactions are expected to be significantly faster in polar aprotic solvents like DMSO and DMF compared to polar protic solvents such as water and alcohols. This is due to the ability of polar aprotic solvents to solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive. The provided protocols offer methodologies for both qualitative and quantitative assessment of these solvent effects, enabling researchers and drug development professionals to make informed decisions in the design and optimization of synthetic routes involving SN2 reactions.

References

Application Notes and Protocols: Formation of 2-Methylpropenylmagnesium Bromide from 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive protocol for the preparation of 2-methylpropenylmagnesium bromide, a valuable C4 building block, from 3-bromo-2-methylpropene. The resulting Grignard reagent is a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Special attention is given to the challenges associated with the formation of Grignard reagents from allylic halides, such as dimerization, and strategies to mitigate these side reactions.

Reaction Principle

The formation of 2-methylpropenylmagnesium bromide involves the oxidative addition of magnesium metal to the carbon-bromine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the formed Grignard reagent.[1][2]

Chemical Equation:

(CH₃)₂C=CHCH₂Br + Mg → (CH₃)₂C=CHCH₂MgBr

Key Reagents and Equipment

Reagent/EquipmentPurposeRecommended SpecificationsSupplier Example
This compoundStarting Material≥98% purity, freshly distilledSigma-Aldrich, Alfa Aesar
Magnesium TurningsReactantGrignard quality, >99.5% puritySigma-Aldrich, Fisher Scientific
Anhydrous Diethyl Ether or THFSolvent≥99.8% purity, <50 ppm waterSigma-Aldrich, Acros Organics
Iodine (crystal) or 1,2-Dibromoethane (B42909)InitiatorReagent gradeJ.T. Baker, Fisher Scientific
Three-neck round-bottom flaskReaction VesselSized appropriately for the scaleVWR, Chemglass
Reflux CondenserPrevent solvent lossStandard taper jointsKimble
Dropping FunnelControlled addition of halidePressure-equalizingAce Glass
Magnetic Stirrer and Stir BarAgitationStandard laboratory gradeIKA, Corning
Inert Gas Supply (Argon or Nitrogen)Anhydrous/Anaerobic atmosphereHigh purity (99.998%)Airgas, Praxair
Heating Mantle or Water BathTemperature controlControlled heating sourceGlas-Col

Experimental Protocol

Note: This protocol is adapted from established procedures for the synthesis of allylic Grignard reagents.[3] All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of dry inert gas to ensure anhydrous conditions. The reaction must be performed under a positive pressure of argon or nitrogen.

1. Preparation and Setup:

  • Place magnesium turnings (1.2 equivalents) into the three-neck round-bottom flask equipped with a magnetic stir bar.

  • Assemble the flask with a reflux condenser and a pressure-equalizing dropping funnel. The third neck should be fitted with a gas inlet adapter connected to a bubbler.

  • Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

2. Magnesium Activation and Reaction Initiation:

  • Once cooled, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface.[1]

  • Add a small amount of anhydrous diethyl ether or THF, just enough to cover the magnesium turnings.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion (approximately 5-10%) of the this compound solution to the magnesium suspension.

  • The reaction is initiated when the brown color of the iodine fades and gentle bubbling from the magnesium surface is observed. Gentle warming with a heat gun may be necessary to start the reaction.[1]

3. Grignard Reagent Formation:

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux of the solvent.

  • If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle warming (if necessary) for an additional 1-2 hours to ensure complete reaction of the magnesium. The completion is indicated by the cessation of gas evolution and the formation of a cloudy, grayish solution.

4. Quantification of the Grignard Reagent (Optional but Recommended):

  • The concentration of the prepared Grignard reagent can be determined by titration. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Potential Side Reactions and Mitigation

The formation of Grignard reagents from allylic halides is often accompanied by side reactions that can lower the yield of the desired product.

Side ReactionDescriptionMitigation Strategy
Wurtz Coupling The Grignard reagent reacts with unreacted this compound to form a dimer (2,5-dimethyl-1,5-hexadiene).Use a slight excess of magnesium. Add the halide solution slowly to maintain a low concentration in the reaction mixture.
Oxidation The Grignard reagent reacts with atmospheric oxygen to form magnesium alkoxides, which hydrolyze to alcohols.Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the procedure.
Protonolysis The highly basic Grignard reagent reacts with any protic species (e.g., water, alcohols) to form isobutylene.Ensure all reagents, solvents, and glassware are scrupulously dry.

Expected Yield

The yield of Grignard reagents from allylic bromides can be variable due to the competing Wurtz coupling reaction. Based on analogous preparations of allylmagnesium bromide, a yield in the range of 70-90% can be reasonably expected under optimized conditions.[3]

Data Presentation

ParameterValue/RangeNotes
Starting Material This compound---
Reagent Magnesium Turnings1.2 equivalents
Solvent Anhydrous Diethyl Ether or THF---
Initiator Iodine or 1,2-DibromoethaneCatalytic amount
Reaction Temperature Gentle reflux of the solventControlled by the rate of addition
Reaction Time 1-2 hours after additionMonitor for completion
Expected Yield 70-90%Based on titration of the final solution

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus Dry_Glassware->Assemble_Apparatus Inert_Atmosphere Establish Inert Atmosphere Assemble_Apparatus->Inert_Atmosphere Activate_Mg Activate Mg with I₂ Inert_Atmosphere->Activate_Mg Add_Solvent Add Anhydrous Ether/THF Activate_Mg->Add_Solvent Add_Halide_Initiation Add Small Portion of Halide Add_Solvent->Add_Halide_Initiation Initiate_Reaction Initiate Reaction (Gentle Warming) Add_Halide_Initiation->Initiate_Reaction Add_Halide_Dropwise Dropwise Addition of Halide Initiate_Reaction->Add_Halide_Dropwise Reflux Maintain Gentle Reflux Add_Halide_Dropwise->Reflux Stir Stir to Completion Reflux->Stir Grignard_Solution 2-Methylpropenylmagnesium Bromide Solution Stir->Grignard_Solution Titration Quantify by Titration Grignard_Solution->Titration

Caption: Experimental workflow for the synthesis of 2-methylpropenylmagnesium bromide.

Signaling_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start This compound + Mg Product 2-Methylpropenylmagnesium Bromide Start->Product Oxidative Addition Wurtz Wurtz Coupling Product (2,5-Dimethyl-1,5-hexadiene) Product->Wurtz Reacts with Starting Material Oxidation Oxidation Product (Mg Alkoxide) Product->Oxidation Reacts with O₂ Protonolysis Protonolysis Product (Isobutylene) Product->Protonolysis Reacts with H₂O

Caption: Main reaction and potential side reaction pathways.

Conclusion

The formation of 2-methylpropenylmagnesium bromide is a valuable synthetic procedure for accessing a versatile C4 nucleophile. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and slow addition of the allylic halide, the competing side reactions can be minimized, leading to a good yield of the desired Grignard reagent. The protocol and data provided herein serve as a detailed guide for the successful synthesis and application of this important organometallic intermediate in research and development settings.

References

Application Notes and Protocols for Phase Transfer Catalysis Utilizing 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylpropene, also known as methallyl bromide, is a versatile reagent in organic synthesis, particularly valued for the introduction of the methallyl group. Under phase transfer catalysis (PTC) conditions, it serves as an effective alkylating agent for a variety of nucleophiles. PTC offers significant advantages, including the use of inexpensive and safer inorganic bases, milder reaction conditions, and often improved yields and selectivities, making it a cornerstone of green chemistry and an attractive methodology in industrial and pharmaceutical research.

This document provides detailed application notes and experimental protocols for the use of this compound in phase transfer catalyzed reactions, with a focus on the synthesis of chiral amino acids and the alkylation of active methylene (B1212753) compounds.

Core Applications of this compound in Phase Transfer Catalysis

The primary applications of this compound in PTC revolve around its use as an electrophile in SN2 reactions. Key areas of application include:

  • Asymmetric Synthesis of α-Amino Acids: A significant application is in the enantioselective alkylation of glycine (B1666218) derivatives to produce non-proteinogenic α-amino acids, which are crucial building blocks in drug discovery. Specifically, it is used in the synthesis of (S)-α-alkylcysteines.[1]

  • C-Alkylation of Active Methylene Compounds: this compound is employed in the alkylation of compounds with acidic C-H bonds, such as hydantoins, which are important scaffolds in medicinal chemistry.

  • O-Alkylation of Phenols: The synthesis of methallyl phenyl ethers can be achieved through the Williamson ether synthesis under PTC conditions, providing a route to modify phenolic compounds.

  • N-Alkylation of Heterocycles: Nitrogen-containing heterocycles can be alkylated with this compound under PTC conditions to introduce the methallyl group.

Data Presentation

The following tables summarize quantitative data for key applications of this compound in phase transfer catalysis.

Table 1: Enantioselective Alkylation of a Glycine Imine Schiff Base for the Synthesis of an (S)-α-Alkylcysteine Precursor

SubstrateAlkylating AgentChiral PTC CatalystBaseSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
2-Phenyl-2-thiazoline-4-carboxylic acid tert-butyl esterThis compoundCinchona alkaloid-derived quaternary ammonium (B1175870) saltCsOH·H₂OToluene (B28343)/CHCl₃0128588[2]

Table 2: C-Alkylation of a Hydantoin (B18101) Derivative

SubstrateAlkylating AgentPTC CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N,N-DibenzylhydantoinThis compound (Methallyl bromide)Tetrabutylammonium (B224687) bromide (TBAB)50% w/w aq. NaOHTolueneRoom Temp.4838[3]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Precursor to (S)-α-(2-methylallyl)cysteine

This protocol is based on the enantioselective phase-transfer catalytic alkylation of a thiazoline (B8809763) substrate.

Reaction Scheme:

Materials:

  • 2-o-Biphenyl-2-thiazoline-4-carboxylic acid tert-butyl ester

  • This compound

  • Cinchona alkaloid-derived chiral phase-transfer catalyst (e.g., a derivative of cinchonidine)

  • Cesium hydroxide (B78521) monohydrate (CsOH·H₂O)

  • Toluene

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of 2-o-biphenyl-2-thiazoline-4-carboxylic acid tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.1 equiv) in a 1:1 mixture of toluene and chloroform, add cesium hydroxide monohydrate (5.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (S)-4-(2-methylallyl)-2-o-biphenyl-2-thiazoline-4-carboxylic acid tert-butyl ester. The enantiomeric excess can be determined by chiral HPLC analysis.[2]

Protocol 2: C-Alkylation of N,N-Dibenzylhydantoin

This protocol describes the C5-selective alkylation of a hydantoin derivative.[3]

Reaction Scheme:

Materials:

  • N,N-Dibenzylhydantoin

  • This compound (Methallyl bromide)

  • Tetrabutylammonium bromide (TBAB)

  • 50% w/w aqueous sodium hydroxide (NaOH) solution

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N,N-dibenzylhydantoin (1.0 equiv, 0.25 mmol) in toluene (0.3 mL), add 50% w/w aqueous sodium hydroxide (0.2 mL).

  • Add tetrabutylammonium bromide (TBAB) (0.025 mmol, 10 mol%).

  • Add this compound (3.0 equiv, 0.75 mmol).

  • Stir the reaction mixture vigorously at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to yield 5-(2-methylallyl)-1,3-dibenzylimidazolidine-2,4-dione.[3]

Visualizations

General Workflow for Phase Transfer Catalysis

The following diagram illustrates the general workflow for a solid-liquid phase transfer catalyzed alkylation, which is applicable to the protocols described.

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Inorganic Base (e.g., NaOH, CsOH) Nu_Salt Nucleophile Salt (e.g., R-Na) Base->Nu_Salt Catalyst_Nu Catalyst-Nucleophile Ion Pair [Q+Nu-] Nu_Salt->Catalyst_Nu Anion Exchange Substrate This compound Product Alkylated Product Substrate->Product Catalyst PTC Catalyst (Q+X-) Product->Catalyst Catalyst Regeneration Catalyst_Nu->Product SN2 Alkylation Catalyst->Catalyst_Nu Nucleophile Nucleophile (Nu-H) Nucleophile->Nu_Salt Deprotonation

Caption: General workflow of phase transfer catalysis.

Logical Relationship in Asymmetric PTC

This diagram illustrates the key interactions leading to enantioselectivity in the asymmetric phase transfer catalysis described in Protocol 1.

Asymmetric_PTC cluster_complex Chiral Ion Pair Complex Chiral_Catalyst Chiral Quaternary Ammonium Cation (Q*+) Transition_State Diastereomeric Transition States Chiral_Catalyst->Transition_State Enolate Prochiral Enolate of Glycine Derivative Enolate->Transition_State Alkylating_Agent This compound Alkylating_Agent->Transition_State Facial Attack Products Enantiomeric Products ((R) and (S)) Transition_State->Products Different Activation Energies

Caption: Enantioselection in asymmetric PTC.

References

Application Notes and Protocols: 3-Bromo-2-methylpropene in the Synthesis of 2-Methylpropenyl Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylpropene, also known as methallyl bromide, is a versatile reagent in organometallic chemistry, primarily utilized for the introduction of the 2-methylpropenyl (or methallyl) ligand to a metal center. The resulting η³-2-methylpropenyl metal complexes are valuable intermediates and catalysts in a variety of organic transformations, including cross-coupling reactions and stereoselective synthesis. This document provides detailed application notes and experimental protocols for the synthesis of representative 2-methylpropenyl complexes of palladium, manganese, and osmium using this compound.

Synthesis of η³-2-Methylpropenyl Palladium Complexes

The most common entry point into η³-2-methylpropenyl palladium chemistry is through the synthesis of the dimeric complex, di-μ-chlorobis(η³-2-methylpropenyl)dipalladium(II), [Pd(η³-CH₂C(CH₃)CH₂)Cl]₂. This air-stable, yellow solid serves as a precursor to a wide range of monomeric methallyl palladium complexes by reaction with various ligands. The synthesis involves the oxidative addition of this compound to a palladium(0) source.

Experimental Protocol: Synthesis of Di-μ-chlorobis(η³-2-methylpropenyl)dipalladium(II)

This protocol is adapted from standard procedures for the synthesis of η³-allyl palladium chloride dimers.

Materials:

Procedure:

  • A suspension of palladium(II) chloride (1.0 g, 5.6 mmol) and sodium chloride (0.66 g, 11.3 mmol) in methanol (30 mL) and water (3 mL) is prepared in a flask equipped with a magnetic stirrer.

  • Carbon monoxide is bubbled through the stirred suspension at room temperature for 4 hours, during which the color of the suspension changes from brown to pale yellow, indicating the formation of a Pd(0) species.

  • This compound (1.1 mL, 11.2 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 48 hours.

  • The resulting yellow precipitate is collected by filtration and washed with water and then with pentane.

  • The crude product is dissolved in dichloromethane and filtered to remove any insoluble impurities.

  • The solvent is removed under reduced pressure to yield di-μ-chlorobis(η³-2-methylpropenyl)dipalladium(II) as a yellow powder.

Reactant Molar Mass ( g/mol ) Amount Moles (mmol)
Palladium(II) chloride177.331.0 g5.6
Sodium chloride58.440.66 g11.3
This compound135.001.1 mL (1.51 g)11.2
Product Molar Mass ( g/mol ) Typical Yield
[Pd(η³-C₄H₇)Cl]₂391.9885-95%

Spectroscopic Data:

  • ¹H NMR (CDCl₃, ppm): δ 4.02 (s, 2H, syn-CH₂), 2.95 (s, 2H, anti-CH₂), 1.90 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, ppm): δ 115.5 (Cq), 80.1 (CH₂), 22.5 (CH₃).

Synthesis_Workflow_Pd reagents PdCl₂, NaCl, CO (in MeOH/H₂O) intermediate [PdCl₄]²⁻/Pd(0) species reagents->intermediate Reduction product [Pd(η³-C₄H₇)Cl]₂ intermediate->product Oxidative Addition allyl_reagent This compound allyl_reagent->product

Synthesis of the dimeric palladium complex.

Synthesis of η³-2-Methylpropenyl Manganese Complexes

η³-Allyl manganese carbonyl complexes are typically synthesized by the reaction of a manganese carbonyl halide with an allylating agent or by the reaction of a manganese carbonylate anion with an allyl halide. The following protocol describes the synthesis of (η³-2-methylpropenyl)tetracarbonylmanganese(I) from pentacarbonylmanganese(I) bromide.

Experimental Protocol: Synthesis of (η³-2-Methylpropenyl)tetracarbonylmanganese(I)

This protocol is adapted from the general procedure for the synthesis of (η³-allyl)manganese tetracarbonyl compounds.

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), pentacarbonylmanganese(I) bromide (1.0 g, 3.6 mmol) is dissolved in anhydrous tetrahydrofuran (40 mL).

  • This compound (0.44 mL, 4.3 mmol) is added to the solution via syringe.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the starting material's CO stretching bands and the appearance of the product's bands.

  • The solvent is removed under reduced pressure.

  • The resulting residue is extracted with anhydrous hexane and filtered to remove any insoluble byproducts.

  • The hexane solution is concentrated and cooled to -20 °C to induce crystallization.

  • The resulting yellow crystals of (η³-2-methylpropenyl)tetracarbonylmanganese(I) are collected by filtration and dried under vacuum.

Reactant Molar Mass ( g/mol ) Amount Moles (mmol)
Mn(CO)₅Br274.901.0 g3.6
This compound135.000.44 mL (0.59 g)4.3
Product Molar Mass ( g/mol ) Typical Yield
(η³-C₄H₇)Mn(CO)₄222.0860-70%

Spectroscopic Data:

  • ¹H NMR (C₆D₆, ppm): δ 3.15 (d, 2H, syn-CH₂), 2.20 (d, 2H, anti-CH₂), 1.65 (s, 3H, CH₃).

  • IR (hexane, cm⁻¹): ν(CO) ~2065, 1995, 1970, 1955.

Synthesis_Workflow_Mn start_mat Mn(CO)₅Br solvent THF, RT, 24h start_mat->solvent allyl_reagent This compound allyl_reagent->solvent product (η³-C₄H₇)Mn(CO)₄ solvent->product Nucleophilic Substitution

Synthesis of the manganese carbonyl complex.

Synthesis of η³-2-Methylpropenyl Osmium Complexes

The synthesis of half-sandwich osmium allyl complexes often starts from a dimeric osmium halide precursor. The following protocol outlines the synthesis of (η³-2-methylpropenyl)dibromido(pentamethylcyclopentadienyl)osmium(IV) from the tetrabromido-bridged diosmium complex, [Cp*OsBr₂]₂.

Experimental Protocol: Synthesis of (η³-2-Methylpropenyl)dibromido(pentamethylcyclopentadienyl)osmium(IV)

Materials:

  • [CpOsBr₂]₂ (Cp = η⁵-C₅Me₅)

  • This compound

  • Toluene (B28343), anhydrous

Procedure:

  • A solution of [Cp*OsBr₂]₂ (500 mg, 0.51 mmol) in anhydrous toluene (25 mL) is prepared in a Schlenk flask under an inert atmosphere.

  • This compound (0.14 mL, 1.3 mmol) is added to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to afford the product as a dark red solid.

Reactant Molar Mass ( g/mol ) Amount Moles (mmol)
[CpOsBr₂]₂978.68500 mg0.51
This compound135.000.14 mL (0.19 g)1.3
Product Molar Mass ( g/mol ) Typical Yield
CpOs(η³-C₄H₇)Br₂540.2475-85%

Spectroscopic Data:

  • ¹H NMR (CD₂Cl₂, ppm): δ 4.55 (d, 2H, syn-CH₂), 2.80 (d, 2H, anti-CH₂), 2.10 (s, 3H, C-CH₃), 1.75 (s, 15H, C₅(CH₃)₅).

  • ¹³C NMR (CD₂Cl₂, ppm): δ 105.2 (Cq, allyl), 92.1 (C₅Me₅), 65.8 (CH₂, allyl), 25.1 (C-CH₃), 10.5 (C₅(CH₃)₅).

Synthesis_Workflow_Os start_mat [CpOsBr₂]₂ conditions Toluene, 80°C, 12h start_mat->conditions allyl_reagent This compound allyl_reagent->conditions product CpOs(η³-C₄H₇)Br₂ conditions->product Allylation

Synthesis of the osmium complex.

Applications in Drug Development and Research

2-Methylpropenyl metal complexes, particularly those of palladium, are widely used as catalysts in C-C and C-N bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other biologically active molecules. The 2-methylpropenyl ligand can be readily displaced by other ligands or participate directly in catalytic cycles, for example, in Tsuji-Trost allylic alkylation reactions.

The metal center and the ancillary ligands in these complexes can be fine-tuned to control the stereoselectivity and efficiency of these reactions, which is of paramount importance in drug development where specific stereoisomers are often required. Furthermore, some transition metal complexes themselves exhibit biological activity, and the incorporation of a 2-methylpropenyl ligand can modulate their pharmacokinetic and pharmacodynamic properties.[1] Research in this area explores the potential of these complexes as anticancer, antibacterial, or antiviral agents.

Conclusion

This compound is a key reagent for the synthesis of a diverse range of 2-methylpropenyl metal complexes. The protocols provided herein for palladium, manganese, and osmium complexes offer reliable methods for accessing these valuable compounds. The resulting complexes are not only of fundamental interest in organometallic chemistry but also hold significant potential as catalysts and therapeutic agents in the field of drug development. Further research into the reactivity and biological activity of these and related 2-methylpropenyl complexes is a promising avenue for the discovery of new synthetic methodologies and novel therapeutic leads.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3-Bromo-2-methylpropene Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing alkylation reactions involving 3-bromo-2-methylpropene (methallyl bromide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in alkylation?

A1: this compound, also known as methallyl bromide, is an organic halide used as an alkylating agent in organic synthesis.[1][2] It serves as a precursor for introducing the 2-methylprop-2-en-1-yl (methallyl) group into a variety of molecules.[3] Its applications are extensive in the pharmaceutical and chemical industries, particularly in the synthesis of complex organic molecules, including chiral amino acids and peptide precursors.[1][3][4]

Q2: Which reaction mechanism (SN1 or SN2) does this compound typically follow?

A2: As a primary alkyl halide, this compound generally favors the SN2 (bimolecular nucleophilic substitution) mechanism, especially with strong, unhindered nucleophiles in polar aprotic solvents.[5] The SN2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.[5] However, under conditions that favor carbocation formation (e.g., with weak nucleophiles and polar protic solvents), an SN1 pathway can occur, potentially leading to rearrangements.[5][6]

Q3: What are the main competing reactions that can lower the yield of the desired alkylated product?

A3: The primary competing reactions are elimination (E2) and over-alkylation (dialkylation). Elimination is favored by sterically hindered bases or high temperatures and results in the formation of isobutylene.[7] Dialkylation can occur when the initially mono-alkylated product is still nucleophilic and can react with another molecule of this compound.[8] For some substrates, carbocation rearrangements can also lead to undesired isomeric products, particularly under SN1 conditions.[9][10]

Q4: What is Phase Transfer Catalysis (PTC) and how can it benefit my alkylation reaction?

A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble alkyl halide).[11] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[12][13] PTC offers several advantages for this compound alkylations, including the use of cheaper and more environmentally friendly inorganic bases (like NaOH or K2CO3), milder reaction conditions, improved reaction rates and yields, and often the ability to use less hazardous solvents or even solvent-free conditions.[11][12][14]

Troubleshooting Guide

Low Yield

Q: I am experiencing very low yields of my desired mono-alkylated product. What are the potential causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors. Systematically investigating the following can help identify and resolve the problem:

  • Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Poor Nucleophile Generation: If you are using a base to generate your nucleophile (e.g., deprotonating an active methylene (B1212753) compound), the base might not be strong enough, or it may be sterically hindered.[7][8] Consider a stronger base or different solvent conditions.

  • Side Reactions: Elimination (E2) or competing SN1 pathways could be consuming your starting material. Using a less hindered base and lower temperatures can minimize elimination.[10] To favor the SN2 pathway, use a polar aprotic solvent like DMF or DMSO.[5][15]

  • Reagent Purity/Stability: this compound can degrade over time. Ensure you are using a pure reagent. It is often stored with stabilizers like hydroquinone.[2]

  • Sub-optimal Stoichiometry: An incorrect ratio of nucleophile to electrophile can lead to poor yields or increased side products. Typically, a slight excess of the nucleophile is used if dialkylation is not an issue. If dialkylation is a problem, using an excess of the substrate to be alkylated is recommended.[8]

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, GC/MS) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete extend_time Action: Increase Time / Temperature incomplete->extend_time Yes check_side_products Analyze Side Products (NMR, GC/MS) incomplete->check_side_products No extend_time->check_completion side_products Identify Main Side Product check_side_products->side_products elimination Elimination Product side_products->elimination Alkene dialkylation Dialkylation Product side_products->dialkylation Double Alkylation no_reaction Unreacted Starting Material side_products->no_reaction Mainly SM fix_elimination Action: Lower Temp, Use Less Hindered Base, Change Solvent elimination->fix_elimination fix_dialkylation Action: Adjust Stoichiometry (Excess Nucleophile Substrate) dialkylation->fix_dialkylation fix_no_reaction Action: Check Base Strength, Solvent, Reagent Purity no_reaction->fix_no_reaction

Caption: Troubleshooting flowchart for low yield in alkylation reactions.
Formation of Side Products

Q: My reaction is producing a significant amount of a dialkylated product. How can I improve selectivity for mono-alkylation?

A: The formation of dialkylated products is common when the mono-alkylated product can be deprotonated again by the base and react further. To favor mono-alkylation:

  • Adjust Stoichiometry: Use a significant excess of the nucleophilic substrate relative to this compound. This increases the statistical probability that the alkylating agent will encounter an unreacted nucleophile molecule rather than a mono-alkylated one.

  • Control Base Addition: Add the base slowly to the mixture of the nucleophile and this compound. This keeps the concentration of the generated enolate/anion low, reducing the chance of a second deprotonation/alkylation sequence on the product.

  • Choice of Base: Using a weaker base or a sterically hindered base can sometimes improve selectivity for mono-alkylation.

Q: I am observing a product that appears to result from elimination. What conditions favor elimination and how can I avoid it?

A: Elimination (E2) competes with substitution (SN2) and is favored by:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are classic examples that promote elimination. Using a less hindered base like sodium ethoxide, sodium hydride (NaH), or potassium carbonate (K2CO3) can favor substitution.[7][8]

  • High Temperatures: Higher reaction temperatures provide the activation energy needed for the elimination pathway. Running the reaction at room temperature or below can significantly reduce this side reaction.[16]

  • Solvent: While less impactful than base strength and temperature, solvent choice can play a role. Protic solvents can sometimes favor elimination, particularly under E1 conditions.

Data and Parameter Optimization

Optimizing yield requires careful selection of reaction parameters. The following tables summarize the general effects of different variables on this compound alkylation reactions.

Table 1: Effect of Solvent on Reaction Pathway

Solvent TypeExamplesFavored Pathway(s)Rationale
Polar Protic Ethanol, Methanol, WaterSN1, E1Stabilizes the carbocation intermediate and solvates the leaving group, favoring unimolecular pathways.[15]
Polar Aprotic DMF, DMSO, AcetoneSN2Solvates the cation but not the anion, increasing nucleophile reactivity and favoring the bimolecular pathway.[5][15]
Nonpolar Toluene (B28343), HexaneSN2 (often slow)Generally disfavored unless Phase Transfer Catalysis is employed, which creates a microenvironment for the reaction.[12]

Table 2: Effect of Base on Selectivity (Substitution vs. Elimination)

BaseTypical pKa of Conj. AcidSteric HindranceFavored ReactionNotes
Potassium Carbonate (K2CO3) ~10.3LowSN2A mild base, often used in PTC systems, good for active methylene compounds.[13]
Sodium Hydride (NaH) ~36LowSN2A strong, non-nucleophilic base, suitable for generating a wide range of carbanions.[8]
Sodium Ethoxide (NaOEt) ~16ModerateSN2 / E2A strong base that can also act as a nucleophile. E2 becomes more competitive with secondary/tertiary halides.
Potassium tert-Butoxide (t-BuOK) ~18HighE2A strong, sterically bulky base that primarily acts as a base, favoring elimination over substitution.[7]

Key Experimental Protocols

Protocol 1: C-Alkylation of Diethyl Malonate using Phase Transfer Catalysis

This protocol describes a general method for the C-alkylation of an active methylene compound, which is a common application for this compound.

Materials:

  • Diethyl malonate

  • This compound

  • Potassium carbonate (K2CO3), anhydrous powder

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq), toluene (approx. 5 mL per mmol of diethyl malonate), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the stirring mixture.

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction's progress by TLC or GC (typically 4-8 hours).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Add deionized water to the flask and transfer the contents to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene or another suitable organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired mono-alkylated product.

Protocol 2: N-Alkylation of an Amine

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine substrate

  • This compound

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (CH3CN) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine substrate (1.0 eq) and a suitable base like potassium carbonate (1.5 eq) or DIPEA (1.5 eq) in acetonitrile or DMF.

  • Addition of Alkylating Agent: Add this compound (1.05 eq) dropwise to the stirring solution at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or warm slightly (e.g., 40-50 °C) to increase the rate. Monitor the reaction by TLC until the starting amine is consumed (typically 6-24 hours).

  • Work-up: Quench the reaction by adding water.

  • Extraction: If using a water-miscible solvent like DMF or acetonitrile, add a larger volume of water and extract the product with a water-immiscible solvent like ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with water and then brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting amine by column chromatography on silica (B1680970) gel.

Visualized Workflows and Mechanisms

General_Alkylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification setup Setup Glassware (Flask, Condenser) reagents Weigh Reagents (Nucleophile, Base, Catalyst) setup->reagents solvent Add Solvent reagents->solvent add_alkyl_halide Add this compound solvent->add_alkyl_halide heat_stir Heat and Stir add_alkyl_halide->heat_stir monitor Monitor Progress (TLC/GC) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography or Distillation dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for an alkylation reaction.

SN1_vs_SN2_Paths Reaction Pathways for this compound cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway start R-Br + Nu⁻ (R = Methallyl) ts_sn2 Transition State [Nu---R---Br]⁻ start->ts_sn2 carbocation Carbocation Intermediate (R⁺) + Br⁻ start->carbocation slow prod_sn2 Product (R-Nu) ts_sn2->prod_sn2 path_sn2 Concerted Step (Bimolecular) Favored by: Strong Nu⁻, Polar Aprotic Solvent prod_sn1 Product (R-Nu) carbocation->prod_sn1 fast path_sn1 Step 1: Br⁻ leaves (Unimolecular, RDS) Favored by: Weak Nu⁻, Polar Protic Solvent path_sn1_2 Step 2: Nu⁻ attacks

Caption: Comparison of SN1 and SN2 pathways for this compound.

References

Technical Support Center: Reactions of 3-Bromo-2-methylpropene with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions when using 3-Bromo-2-methylpropene with strong bases.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a nucleophilic substitution (Sₙ2) on this compound, but my primary product is a volatile hydrocarbon, and the yield of my desired alcohol/ether is very low. What is happening?

A: You are likely observing a competing E2 elimination reaction, which is a very common side reaction with this substrate.[1][2] this compound is a primary allylic halide. While the primary carbon is accessible for Sₙ2 attack, the protons on the adjacent methyl group are acidic and accessible to strong bases, leading to the formation of 2-methyl-1,3-butadiene (isoprene).

Troubleshooting Steps:

  • Choice of Base: Strong, bulky bases heavily favor elimination.[2][3] If you are using potassium tert-butoxide (KOtBu), you will almost exclusively get the elimination product.[4][5] Consider switching to a less sterically hindered base, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), which can act as nucleophiles.[6]

  • Temperature: Elimination reactions are favored at higher temperatures.[7][8] Try running your reaction at a lower temperature to favor the substitution pathway.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can favor Sₙ2 reactions.[1]

Q2: During my reaction, I've isolated a significant amount of a high-molecular-weight, non-polar side product. What could this be?

A: This is likely a product of a Wurtz-type coupling reaction.[9][10] This occurs when an organometallic intermediate is formed, which then reacts with another molecule of the starting alkyl halide. This is particularly problematic if you are attempting to form a Grignard reagent or if your base contains residual reactive metals (e.g., sodium metal in sodium ethoxide).[11][12] The highly reactive carbanion or radical intermediate attacks another molecule of this compound to form a dimer (2,5-dimethyl-1,5-hexadiene).

Troubleshooting Steps:

  • Purity of Reagents: Ensure your base is free from reactive metals.

  • Reaction Conditions: If forming an organometallic reagent (like a Grignard), use high dilution and add the alkyl halide slowly to the metal to keep its concentration low, minimizing the chance of it reacting with the newly formed reagent.

  • Alternative Metals: Some coupling reactions can be suppressed by using different metals or catalysts if applicable to your synthesis.[10][11]

Q3: My reaction is not proceeding at all, or is extremely slow. What are some common causes?

A: Several factors can inhibit the reaction:

  • Wet Reagents/Solvent: Many strong bases, especially organometallic reagents like Grignard reagents or alkyllithiums, are quenched by protic sources like water or alcohols.[13][14] Ensure all glassware, solvents, and reagents are rigorously dried.

  • Inactive Base: Your strong base may have degraded due to improper storage (e.g., exposure to air and moisture). Use freshly opened or properly stored reagents.

  • Passivated Metal Surface: If you are using a metal to generate a reagent (e.g., magnesium for a Grignard reaction), its surface may be coated with an oxide layer that prevents reaction.[13][15] Activating the surface with iodine or 1,2-dibromoethane (B42909) is often necessary.[15][16]

Q4: How do I select the appropriate strong base to favor either substitution or elimination?

A: The choice of base is the most critical factor in determining the reaction outcome.[6]

  • For Substitution (Sₙ2): You need a strong nucleophile that is a relatively weak or sterically accessible base.

    • Examples: Sodium hydroxide (NaOH), sodium ethoxide (NaOEt), sodium cyanide (NaCN).

    • Conditions: Use lower temperatures and polar aprotic solvents.

  • For Elimination (E2): You need a strong, sterically hindered base that is a poor nucleophile.

    • Examples: Potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA).[2][3]

    • Conditions: Higher temperatures generally favor elimination.

Data Presentation

Table 1: Influence of Base Selection on Reaction Pathway

BaseChemical FormulaTypePrimary Product with this compound
Sodium HydroxideNaOHStrong Base / Strong NucleophileMixture of Substitution (Sₙ2) and Elimination (E2) products.
Potassium tert-ButoxideKOC(CH₃)₃Strong, Bulky Base / Poor NucleophileElimination (E2) product (2-methyl-1,3-butadiene) is strongly favored.[3][4]
Sodium EthoxideNaOCH₂CH₃Strong Base / Strong NucleophileMixture, often favoring Elimination (E2) but with significant Substitution (Sₙ2).[2]
Lithium DiisopropylamideLDAStrong, Bulky Base / Poor NucleophileAlmost exclusively Elimination (E2) product.

Table 2: General Conditions to Favor Desired Reaction

FactorTo Favor Sₙ2 (Substitution)To Favor E2 (Elimination)
Base Strong, non-hindered nucleophile (e.g., NaOH, NaCN)Strong, sterically hindered base (e.g., KOtBu)[2]
Temperature Lower temperaturesHigher temperatures[7]
Substrate Primary halide (like the substrate) is good for Sₙ2.[2]Tertiary > Secondary > Primary.[1] However, strong bases can force E2 on primary substrates.
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)[1]Aprotic or Protic solvents can be used.

Visualized Reaction Pathways & Workflows

G sub This compound sn2_path Sₙ2 Pathway sub->sn2_path Nucleophilic Attack (Favored by non-bulky base, low temp) e2_path E2 Pathway sub->e2_path Proton Abstraction (Favored by bulky base, high temp) sn2_prod Substitution Product (e.g., Alcohol, Ether) sn2_path->sn2_prod e2_prod Elimination Product (2-Methyl-1,3-butadiene) e2_path->e2_prod base Strong Base (e.g., RO⁻) base->sn2_path base->e2_path

Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.

G start This compound (R-X) intermediate Organometallic Intermediate (R-M) start->intermediate Metal Insertion / Halogen Exchange metal Reactive Metal (e.g., Mg, Na) metal->intermediate product Dimerized Product (R-R) (2,5-dimethyl-1,5-hexadiene) intermediate->product Sₙ2-like attack start2 Another molecule of This compound (R-X) start2->product

Caption: Wurtz-type coupling side reaction leading to dimerization.

G start Experiment Issue (e.g., Low Yield, Wrong Product) q1 What is the main side product? start->q1 a1 Diene / Volatile Hydrocarbon q1->a1 a2 High MW Hydrocarbon q1->a2 a3 No Reaction q1->a3 s1 Likely E2 Elimination. - Use less bulky base - Lower temperature a1->s1 s2 Likely Wurtz Coupling. - Check reagent purity - Use high dilution a2->s2 s3 Check Reagents. - Dry solvents? - Active base? a3->s3

Caption: Troubleshooting workflow for common experimental issues.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-2-propen-1-ol (Favoring Sₙ2)

This protocol aims to synthesize the substitution product by hydrolysis, minimizing the elimination side reaction.

  • Objective: To perform a nucleophilic substitution on this compound.

  • Reagents:

    • This compound

    • Sodium Hydroxide (NaOH)

    • Acetone/Water solvent system (e.g., 80:20)

    • Diethyl ether for extraction

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 eq.) in an 80:20 acetone/water mixture.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add a solution of sodium hydroxide (1.1 eq.) in the same solvent system over 30 minutes, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify via column chromatography if necessary.

Protocol 2: Synthesis of 2-methyl-1,3-butadiene (Isoprene) (Favoring E2)

This protocol aims to maximize the yield of the elimination product.

  • Objective: To perform an elimination reaction on this compound.

  • Reagents:

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon) , equip a dry round-bottom flask with a magnetic stirrer and reflux condenser.

    • Add potassium tert-butoxide (1.2 eq.) and anhydrous tert-butanol.

    • Heat the mixture to a gentle reflux (approx. 80-85 °C).

    • Slowly add this compound (1 eq.) to the refluxing solution via a dropping funnel. Isoprene is very volatile (b.p. 34 °C), so a cold condenser (-10 °C or lower) or a collection trap cooled with dry ice/acetone is recommended to capture the product as it forms.

    • Continue heating for 1-2 hours after the addition is complete.

    • The product can be isolated by fractional distillation directly from the reaction mixture or by careful workup followed by distillation.

    • Caution: Isoprene is volatile and flammable. All operations should be performed in a well-ventilated fume hood.

References

Technical Support Center: Column Chromatography Purification of 3-Bromo-2-methylpropene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from 3-bromo-2-methylpropene using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the expected products?

A1: this compound is a versatile reagent, often used in nucleophilic substitution and organometallic coupling reactions. Common transformations include:

  • Nucleophilic Substitution: Reaction with nucleophiles like amines, thiols, or alkoxides to introduce the 2-methylallyl group.

  • Grignard Reaction: Formation of the corresponding Grignard reagent (2-methylallylmagnesium bromide) for subsequent addition to carbonyl compounds.[1][2]

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted dienes.[3][4]

Q2: What are the typical impurities I might encounter when working up reactions involving this compound?

A2: Besides unreacted starting material, common impurities include:

  • Isomeric Byproducts: Rearrangement of the allylic system can sometimes occur.

  • Wurtz Coupling Products: In Grignard reagent formation, dimerization to 2,5-dimethyl-1,5-hexadiene (B165583) is a common side reaction.[2]

  • Elimination Products: Depending on the reaction conditions, elimination to form isobutylene (B52900) is possible.

  • Catalyst Residues: In cross-coupling reactions, residual palladium and ligands may be present.[4]

Q3: Is this compound and its derivatives stable on silica (B1680970) gel?

A3: Allylic bromides can be sensitive to silica gel.[5] The acidic nature of standard silica gel can potentially lead to decomposition or rearrangement of the desired product. It is advisable to perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if any degradation occurs.

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The choice of solvent system depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The ideal solvent system should give your desired product an Rf value of approximately 0.3 on a TLC plate, with good separation from impurities.[6]

Troubleshooting Guides

Problem 1: Poor Separation of Product and Byproducts

Symptoms:

  • Overlapping spots on TLC after the column.

  • Mixed fractions containing both the desired product and impurities.

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute quickly. Try a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio).
Co-elution of Similar Polarity Compounds If the product and a byproduct have very similar polarities, consider using a different solvent system (e.g., toluene/hexanes or dichloromethane/hexanes) to exploit different intermolecular interactions. A longer column or a shallower solvent gradient may also improve separation.
Column Overloading Too much sample loaded onto the column will lead to broad bands and poor separation. As a general rule, the ratio of silica gel to crude product should be at least 50:1 by weight.
Irregular Column Packing Cracks or channels in the silica gel will lead to uneven flow and poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.
Problem 2: Product Decomposition on the Column

Symptoms:

  • Low recovery of the desired product.

  • Appearance of new, often more polar, spots on TLC of the collected fractions.

  • A colored band (often reddish-brown) may appear at the top of the column that does not elute.

Possible CauseRecommended Solution
Acid-Sensitivity of the Product Allylic bromides and their derivatives can be sensitive to the acidic nature of silica gel.[5]
Action: Deactivate the silica gel by pre-treating it with a base. This can be done by washing the silica with a solvent mixture containing a small amount of triethylamine (B128534) (e.g., 1% in the eluent) before packing the column. Alternatively, use a different stationary phase like neutral alumina.
Prolonged Contact Time The longer the compound spends on the column, the greater the chance of decomposition.
Action: Use flash chromatography with positive pressure to speed up the elution process. Avoid unnecessarily long columns.
Problem 3: Product Does Not Elute from the Column

Symptoms:

  • The desired product remains at the baseline on TLC of the eluted fractions, even with a highly polar solvent system.

  • No product is recovered from the column.

Possible CauseRecommended Solution
Product is too Polar The chosen eluent system may not be polar enough to move the product down the column.
Action: Gradually increase the polarity of the eluent. For very polar compounds, consider using a solvent system containing methanol (B129727). However, be aware that methanol can sometimes dissolve silica gel.
Irreversible Adsorption or Reaction The product may have strongly adsorbed to or reacted with the silica gel.
Action: As mentioned in Problem 2, try deactivating the silica gel with triethylamine or switch to a different stationary phase like alumina. In some cases, the product may be too unstable for silica gel chromatography.

Experimental Protocols

Protocol 1: Standard Column Chromatography of a Nucleophilic Substitution Product

This protocol is a general guideline for the purification of a moderately polar product from a reaction of this compound.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Methodology:

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate) to form a pourable slurry.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

    • Continuously tap the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Rinse the flask with a small amount of eluent and add it to the column.

    • Allow the sample to absorb onto the silica gel until the solvent level is just above the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation start Crude Reaction Mixture dissolve Dissolve in Minimal Volatile Solvent start->dissolve load Load Sample onto Column dissolve->load slurry Prepare Silica Gel Slurry pack Pack Column slurry->pack pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute Adjust Solvent Polarity combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for purification by column chromatography.

troubleshooting_flowchart cluster_solutions1 Poor Separation Solutions cluster_solutions2 Decomposition Solutions cluster_solutions3 Elution Solutions start Column Chromatography Issue q1 Poor Separation? start->q1 q2 Product Decomposition? q1->q2 No s1a Adjust Solvent System (Less Polar) q1->s1a Yes s1b Use Longer Column or Shallow Gradient q1->s1b Yes s1c Reduce Sample Load q1->s1c Yes q3 Product Not Eluting? q2->q3 No s2a Deactivate Silica with Base (e.g., Triethylamine) q2->s2a Yes s2b Use Neutral Alumina q2->s2b Yes s2c Increase Flow Rate (Flash Chromatography) q2->s2c Yes s3a Increase Eluent Polarity q3->s3a Yes s3b Switch to a Different Stationary Phase q3->s3b Yes end Successful Purification q3->end No s1a->end s1b->end s1c->end s2a->end s2b->end s2c->end s3a->end s3b->end

Caption: Troubleshooting decision tree for column chromatography.

References

Preventing polymerization of 3-Bromo-2-methylpropene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Bromo-2-methylpropene during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent degradation?

Proper storage is crucial for maintaining the quality and stability of this compound. Key recommendations include storing the compound in a dry, cool, and well-ventilated area.[1][2] To ensure product quality, refrigeration at temperatures between 2-8°C is advised. The storage area should be away from heat, sparks, and open flames.[1][2] It is also important to protect the compound from direct sunlight.[1]

Q2: I noticed that this compound is sometimes supplied with an inhibitor like hydroquinone (B1673460). Why is this necessary?

Unsaturated monomers can be susceptible to polymerization, a reaction that can be initiated by heat, light, or the presence of radical species.[3][4] To prevent spontaneous polymerization during transport and storage, a small amount of an inhibitor is often added.[4] Hydroquinone is a common phenolic inhibitor that effectively scavenges free radicals, thus preventing the initiation of polymerization chains.[][6] One supplier lists this compound with 0.1% hydroquinone as a stabilizer.[7]

Q3: The Safety Data Sheet (SDS) for my this compound states that "hazardous polymerization does not occur." Does this mean I don't need to worry about it?

While the SDS for this compound from several suppliers indicates that hazardous polymerization does not occur under normal processing and storage conditions, this statement typically refers to a rapid, uncontrolled, and exothermic reaction.[1][8] However, slow degradation or the formation of oligomers can still occur over extended periods, especially if the material is stored improperly (e.g., at elevated temperatures or exposed to light). The presence of an inhibitor like hydroquinone in many commercial products suggests that preventing even slow polymerization is a measure to ensure the compound's purity and stability over its shelf life.[7]

Q4: What are the visual signs that my this compound may have started to polymerize or degrade?

The initial signs of polymerization or degradation can be subtle. You might observe a gradual increase in the viscosity of the liquid. As the process advances, the material may become cloudy, form a gel, or even solidify completely.[3] If you are using the compound in a reaction, you might notice the formation of insoluble precipitates or a lower than expected yield of your desired product.[3]

Q5: What are the primary hazards associated with handling this compound?

This compound is classified as a hazardous chemical. It is a highly flammable liquid and vapor.[1][9] It is also known to cause severe skin burns and eye damage, and may cause respiratory irritation.[1][10] Therefore, it is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased viscosity, cloudiness, or presence of solid particles in the liquid.Onset of polymerization.1. Do not use the material in your experiment.[12]2. Review your storage conditions against the recommended guidelines (see Table 1).3. If polymerization is significant, dispose of the material according to your institution's hazardous waste disposal procedures.
Inconsistent or lower-than-expected yields in reactions.Partial polymerization or degradation of the starting material.1. Before use, check the material for any signs of polymerization.2. If an inhibitor is present, it may need to be removed prior to reaction. Follow an appropriate experimental protocol for inhibitor removal.[12]3. Use the purified, inhibitor-free monomer immediately as it will be more susceptible to polymerization.[12]
A freshly opened bottle shows signs of polymerization.Improper storage during transport or an insufficient amount of inhibitor.1. Contact the supplier immediately to report the issue.2. If the material is urgently needed and only partially polymerized, you may attempt purification, but proceed with caution and verify the purity before use.

Data Summary

Table 1: Recommended Storage and Inhibitor Conditions
Parameter Recommendation Rationale
Storage Temperature 2–8°CReduces the rate of thermally initiated polymerization.
Atmosphere Store in a tightly sealed container.[1][2] An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage.[3]Prevents exposure to air and moisture. An inert atmosphere displaces oxygen which can initiate polymerization.[3]
Light Conditions Store in a dark location or in an amber/opaque vial.[1][3]Excludes UV light, which can initiate free-radical reactions.[3]
Inhibitor Typically supplied with a stabilizer such as hydroquinone.[7]Scavenges free radicals to prevent the initiation of polymerization.[][6]
Recommended Inhibitor Concentration For phenolic inhibitors like Butylated Hydroxytoluene (BHT) or hydroquinone, a typical concentration is 0.01% to 0.5% by weight.[3]To effectively prevent polymerization without significantly impacting future reactions.

Experimental Protocols

Protocol for Adding a Polymerization Inhibitor

This protocol describes how to add Butylated Hydroxytoluene (BHT), a common phenolic inhibitor, to this compound for long-term storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Clean, dry amber glass storage bottle

  • Analytical balance

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Weigh the Inhibitor: Accurately weigh an amount of BHT corresponding to 0.01% to 0.1% of the total weight of the this compound to be stored.

  • Transfer: Carefully transfer the weighed BHT into the clean, dry amber storage bottle.

  • Add the Compound: Add the this compound to the storage bottle containing the BHT.

  • Dissolve the Inhibitor: Seal the bottle and gently swirl the mixture until the BHT is completely dissolved.[3]

  • Inert Atmosphere: Flush the headspace of the bottle with an inert gas (nitrogen or argon) for 1-2 minutes to displace any oxygen.[3]

  • Seal and Store: Tightly seal the bottle and store it in a refrigerated (2-8°C), dark, and well-ventilated area.[3]

  • Labeling: Clearly label the bottle with the name of the compound, the name and concentration of the added inhibitor, and the date of preparation.[3]

Visualizations

Troubleshooting Workflow for this compound Polymerization

G A Observe this compound B Is the liquid clear and of low viscosity? A->B C Proceed with experiment B->C Yes D Signs of polymerization observed? (e.g., increased viscosity, cloudiness, solids) B->D No E Quarantine the material D->E Yes F Review storage conditions E->F H Contact supplier if it is a new bottle E->H G Dispose of material according to safety guidelines F->G

Caption: Troubleshooting workflow for identifying and addressing polymerization of this compound.

References

Troubleshooting low conversion rates in 3-Bromo-2-methylpropene substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues leading to low conversion rates in nucleophilic substitution reactions involving 3-bromo-2-methylpropene (also known as methallyl bromide).

Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate unexpectedly low when using this compound?

Low conversion is a frequent challenge and can stem from several factors. The primary reason is often the competition between the desired substitution (SN2) pathway and a competing elimination (E2) side reaction. This compound is a primary allylic halide, which makes it susceptible to both reaction types. Additionally, reagent quality, reaction conditions, and the nature of the nucleophile play critical roles.

Q2: My starting material is consumed, but the yield of my desired substituted product is low. What is the likely cause?

This scenario strongly suggests that a side reaction is consuming your starting material. The most common culprit is the E2 elimination reaction, which produces isobutylene (B52900) gas and a salt, instead of your desired substitution product. Another possibility, especially with certain nucleophiles, is an SN2' reaction (substitution at the double bond), leading to an isomeric product.

Q3: How can I minimize the competing elimination (E2) reaction?

Minimizing elimination requires careful selection of your reaction conditions to favor the SN2 pathway. Key strategies include:

  • Choice of Base/Nucleophile: Use a strong nucleophile that is a relatively weak base. Highly basic, sterically hindered nucleophiles will strongly favor the E2 pathway.[1][2][3]

  • Temperature Control: Lowering the reaction temperature generally favors the substitution reaction over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile highly reactive.

Q4: What are the optimal conditions for a substitution reaction with a weak nucleophile?

When using a weak nucleophile (e.g., water, alcohols, or phenols), the reaction may proceed slowly or not at all. To improve conversion, consider the following:

  • Use of a Base: For acidic nucleophiles like phenols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is essential to deprotonate the nucleophile, making it more potent.

  • Phase-Transfer Catalysis (PTC): For reactions with ionic nucleophiles that are insoluble in organic solvents, a phase-transfer catalyst can dramatically increase the reaction rate.[4][5][6] PTC facilitates the transport of the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[5] Commercially important catalysts include quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride.[5]

Troubleshooting Workflow

If you are experiencing low conversion rates, follow this logical workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Start: Low Conversion check_reagents Verify Reagent Purity & Integrity (Substrate, Nucleophile, Solvent) start->check_reagents reagents_impure Purify or Replace Reagents check_reagents->reagents_impure Reagents Impure check_side_reactions Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) for Byproducts check_reagents->check_side_reactions Reagents OK reagents_impure->check_reagents elimination_detected E2 Elimination is the Major Pathway check_side_reactions->elimination_detected Byproducts Detected optimize_conditions Optimize Reaction Conditions check_side_reactions->optimize_conditions No Side Reactions, Reaction Stalled elimination_detected->optimize_conditions lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) optimize_conditions->change_solvent change_base Use a Weaker, Less Hindered Base/Nucleophile optimize_conditions->change_base consider_ptc Consider Phase-Transfer Catalyst (PTC) optimize_conditions->consider_ptc If using ionic nucleophile success Successful Conversion lower_temp->success change_solvent->success change_base->success consider_ptc->success

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Reaction Pathways: Substitution vs. Elimination

Understanding the competing reaction pathways is crucial for optimizing your synthesis. This compound can undergo a desired SN2 substitution or an undesired E2 elimination.

ReactionPathways reactants This compound + Nucleophile (Nu⁻) sn2_path SN2 Pathway (Favored by strong Nu⁻, polar aprotic solvent, low temp) reactants->sn2_path Substitution e2_path E2 Pathway (Favored by strong, bulky base, high temp) reactants->e2_path Elimination product_sub Substitution Product sn2_path->product_sub product_elim Elimination Product (Isobutylene) e2_path->product_elim

Caption: Competing SN2 (substitution) and E2 (elimination) reaction pathways.

Data on Reaction Conditions

The choice of base and solvent significantly impacts the ratio of substitution to elimination products. The following table summarizes typical outcomes for the reaction of a primary alkyl halide.

Nucleophile/BaseSolventTypical Major ProductPredominant Mechanism
CH₃S⁻ (weak base)DMFSubstitutionSN2
I⁻ (very weak base)AcetoneSubstitutionSN2
CN⁻ (weak base)DMSOSubstitutionSN2
CH₃O⁻ (strong base)MethanolSubstitution / EliminationSN2 / E2
(CH₃)₃CO⁻ (strong, bulky base)t-ButanolEliminationE2

This table provides generalized outcomes. The steric hindrance of this compound may slightly increase the proportion of elimination compared to unhindered primary halides.

Key Experimental Protocol: O-Alkylation of a Phenol (B47542)

This protocol provides a general method for the substitution reaction between this compound and a substituted phenol, a common transformation in drug development.

Objective: To synthesize a methallyl phenyl ether derivative with high yield by minimizing side reactions.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)[4]

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (to make a 0.2 M solution)

  • Optional: Tetrabutylammonium bromide (TBAB) as a Phase-Transfer Catalyst (5 mol%)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve/suspend the reagents.

  • Reagent Addition: Add this compound (1.1 eq) to the stirred mixture. If using a phase-transfer catalyst, add it at this stage.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of acetonitrile or ethyl acetate (B1210297).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether product.

This structured approach, combining careful selection of reagents and conditions with a logical troubleshooting plan, will help you overcome the challenges associated with this compound substitutions and achieve higher conversion rates in your experiments.

References

Technical Support Center: Managing Elimination Byproducts in Reactions with 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2-methylpropene. The focus is on managing and minimizing the formation of elimination byproducts in nucleophilic substitution reactions.

Troubleshooting Guide

Issue: High Levels of Elimination Byproduct (2-methyl-1,3-butadiene) Observed

Question: I am performing a nucleophilic substitution reaction with this compound and observing a significant amount of the elimination byproduct, 2-methyl-1,3-butadiene. How can I minimize this side reaction?

Answer:

The formation of 2-methyl-1,3-butadiene occurs via an E2 elimination pathway, which competes with the desired SN2 substitution. To favor substitution over elimination, several factors in your reaction conditions can be optimized.

Initial Assessment Workflow:

G start High Elimination Observed check_base 1. Analyze Nucleophile/Base Is it strong and/or bulky? start->check_base check_solvent 2. Evaluate Solvent Is it a polar protic solvent (e.g., ethanol)? check_base->check_solvent If yes, consider a weaker, less hindered nucleophile. check_base->check_solvent If no, proceed to next check. check_temp 3. Check Temperature Is the reaction run at elevated temperatures? check_solvent->check_temp If yes, switch to a polar aprotic solvent (e.g., DMSO, DMF). check_solvent->check_temp If no, proceed to next check. solution Optimized for SN2 check_temp->solution If yes, run the reaction at a lower temperature. check_temp->solution If no, the combination of factors is likely optimal.

Caption: Troubleshooting workflow for high elimination byproducts.

Detailed Troubleshooting Steps:

  • Evaluate the Nucleophile/Base: The nature of your nucleophile is critical. Strongly basic and sterically hindered nucleophiles will favor the E2 pathway.

    • Recommendation: If possible, use a nucleophile that is a weak base. For example, azide (B81097) (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases. If you must use a strong base like an alkoxide, use the least sterically hindered option (e.g., ethoxide over tert-butoxide).

  • Change the Solvent: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and increasing its basic character, which can favor elimination.

    • Recommendation: Switch to a polar aprotic solvent such as DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or acetonitrile. These solvents do not solvate anions as strongly, enhancing nucleophilicity for the SN2 reaction.

  • Lower the Reaction Temperature: Higher temperatures provide the activation energy needed for both substitution and elimination, but often favor elimination more significantly.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even cooler conditions should be attempted first.

  • Control the Concentration: Lower concentrations of a strong, non-bulky base can sometimes favor the bimolecular SN2 reaction over the E2 reaction.

Issue: Low Yield of the Desired Substitution Product

Question: My reaction with this compound is giving a low yield of the desired substitution product, even with minimal elimination byproducts. What could be the issue?

Answer:

Low yields in the absence of significant side products often point to issues with reactant purity, reaction setup, or incomplete reaction.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure that your this compound and nucleophile are pure. Impurities can inhibit the reaction. This compound can be unstable and should be stored properly.

  • Ensure Anhydrous Conditions: If your nucleophile is sensitive to water (e.g., carbanions, strong alkoxides), ensure your solvent and glassware are thoroughly dried.

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting material. The reaction may simply require a longer time to go to completion at the chosen temperature.

  • Consider a Phase-Transfer Catalyst: If you are using a salt as a nucleophile (e.g., NaCN, NaN₃) in a non-polar organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can significantly improve the reaction rate by transporting the nucleophile into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the common elimination byproducts when using this compound?

The primary elimination byproduct is 2-methyl-1,3-butadiene, which is a conjugated diene. This is formed through the removal of a proton from the methyl group and the elimination of the bromide.

Q2: How does the structure of this compound influence the SN2/E2 competition?

This compound is a primary allylic halide. Being a primary halide, it has low steric hindrance at the carbon bearing the leaving group, which strongly favors the SN2 mechanism.[1] However, the allylic position means that the pi system of the double bond can stabilize the transition state of both SN2 and E2 reactions.[2]

Q3: Which conditions generally favor the desired SN2 reaction?

To favor the SN2 pathway, the following conditions are recommended:

  • Nucleophile: A good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻).

  • Solvent: A polar aprotic solvent (e.g., DMSO, DMF, acetone, acetonitrile).[3]

  • Temperature: Lower temperatures.

  • Base (if required): If a base is needed, use a non-hindered base in stoichiometric amounts.

Q4: Can I use a strong base like potassium tert-butoxide with this compound?

Using a strong, bulky base like potassium tert-butoxide will almost certainly lead to the elimination product (2-methyl-1,3-butadiene) as the major product.[1] Such bases are generally used when elimination is the desired outcome.

Data Presentation: Influence of Reaction Conditions on SN2 vs. E2 Product Ratios

Disclaimer: The following data is illustrative for primary alkyl halides and is intended to demonstrate general trends. Specific ratios for this compound may vary.

Table 1: Effect of Nucleophile/Base on Product Distribution for a Primary Alkyl Halide

Nucleophile/BaseSolventTemperature (°C)% SN2 Product (Illustrative)% E2 Product (Illustrative)
CH₃CH₂O⁻Na⁺ (Strong Base)Ethanol559010
(CH₃)₃CO⁻K⁺ (Bulky, Strong Base)tert-Butanol551585
NaCN (Good Nucleophile, Weak Base)DMSO50>95<5
NaN₃ (Good Nucleophile, Weak Base)DMF50>95<5

Table 2: Effect of Solvent on Product Distribution for a Primary Alkyl Halide with Sodium Ethoxide

SolventTemperature (°C)% SN2 Product (Illustrative)% E2 Product (Illustrative)
Ethanol (Polar Protic)559010
DMSO (Polar Aprotic)55>99<1

Experimental Protocols

General Protocol for Maximizing SN2 Product with a Salt Nucleophile

This protocol is designed for the reaction of this compound with a nucleophilic salt (e.g., NaCN, NaN₃) to favor the SN2 product.

Materials:

  • This compound

  • Nucleophilic salt (e.g., Sodium Cyanide)

  • Polar aprotic solvent (e.g., DMSO, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagents: Add the nucleophilic salt (1.1 to 1.5 equivalents) to the flask, followed by the anhydrous polar aprotic solvent.

  • Stirring: Begin stirring the mixture to dissolve or suspend the salt.

  • Addition of Substrate: Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. If the reaction is slow at room temperature, it can be gently heated (e.g., to 40-50 °C).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation as needed.

Visualizations

G cluster_0 Reaction Pathways of this compound Reactants This compound + Nu⁻ SN2_Product Substitution Product (SN2) Reactants->SN2_Product Backside attack Favored by good Nu⁻, polar aprotic solvent, low temp. E2_Product Elimination Product (2-methyl-1,3-butadiene) (E2) Reactants->E2_Product Proton abstraction Favored by strong/bulky base, high temp.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cross-coupling reactions with 3-Bromo-2-methylpropene. The information is designed to facilitate catalyst selection and optimize reaction conditions for successful carbon-carbon bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: this compound, as an allylic bromide, presents unique challenges. Key issues include the potential for fast oxidative addition, which can be beneficial, but also a propensity for side reactions such as β-hydride elimination and allylic rearrangement. The choice of catalyst and ligand is critical to control the reaction pathway and prevent the formation of undesired byproducts.

Q2: Which palladium catalysts are generally recommended as a starting point for cross-coupling with this compound?

A2: For initial screening, palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ are common starting points.[1] The choice of ligand is crucial; bulky, electron-rich phosphine (B1218219) ligands can help to stabilize the palladium catalyst and promote the desired cross-coupling reaction over side reactions. For more challenging couplings, pre-catalysts or more advanced ligand systems may be necessary.

Q3: What role does the base play in these reactions, and which ones are commonly used?

A3: The base is crucial for the transmetalation step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The strength and type of base can significantly impact the reaction's success. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base should be optimized for the specific reaction and substrate.

Q4: Can you explain the potential for allylic rearrangement and how to minimize it?

A4: Allylic rearrangement can occur after the oxidative addition of the allylic bromide to the palladium center, leading to the formation of isomeric products. This happens through a π-allyl palladium intermediate. To minimize this, using ligands that favor a rapid reductive elimination step can be effective. Lower reaction temperatures and careful selection of the palladium catalyst and ligand system are key to controlling the regioselectivity of the coupling reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable and active. Ensure proper handling to avoid exposure to air and moisture.
Inappropriate Ligand Screen a variety of phosphine ligands with different steric and electronic properties. Bulky, electron-rich ligands are often effective for promoting oxidative addition and preventing side reactions.
Incorrect Base or Solvent Optimize the base and solvent system. The choice of base is critical for the efficiency of the transmetalation step. Ensure the solvent is anhydrous and degassed.
Low Reaction Temperature Gradually increase the reaction temperature. Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, β-Hydride Elimination)
Possible Cause Suggested Solution
Oxygen Contamination Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
β-Hydride Elimination This is a common side reaction with alkyl halides.[2] The use of bulky ligands can sterically hinder this pathway. Optimizing the reaction temperature can also help, as β-hydride elimination is often favored at higher temperatures.
Homocoupling of Coupling Partners This can be promoted by oxygen.[3] Ensure rigorous degassing of the reaction mixture. Using a slight excess of one of the coupling partners can sometimes minimize the homocoupling of the more valuable reagent.

Data Presentation: Catalyst Performance in Analogous Systems

The following data is based on cross-coupling reactions with similar alkyl bromides and should be used as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of Alkyl Bromides with Arylboronic Acids
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100~85-95
Pd₂(dba)₃XPhosCs₂CO₃Dioxane80~80-90
Pd(PPh₃)₄PPh₃K₂CO₃THF/H₂O90~70-85
Table 2: Heck Reaction of Alkyl Bromides with Alkenes
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100~70-80
PdCl₂(PPh₃)₂PPh₃NaOAcDMA120~65-75
Herrmann's Catalyst-K₂CO₃NMP140~80-90
Table 3: Sonogashira Coupling of Alkyl Bromides with Terminal Alkynes
Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF60~75-85
Pd(OAc)₂/dppfCuIDIPADMF80~80-90
Pd/CCuIK₂CO₃Acetonitrile70~60-70

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Add this compound (1.0 equiv.) and the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Heck Reaction
  • In a sealed tube, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the anhydrous solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

General_Cross_Coupling_Workflow General Cross-Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Add solid reagents (Boronic acid/ester, Base) B 2. Evacuate & backfill with inert gas (3x) A->B C 3. Add catalyst & ligand B->C D 4. Add this compound & degassed solvent C->D E 5. Heat & stir D->E F 6. Monitor reaction (TLC, GC-MS) E->F G 7. Cool & quench reaction F->G H 8. Extraction G->H I 9. Dry & concentrate H->I J 10. Purify product (Column chromatography) I->J

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting_Low_Yield Troubleshooting Guide for Low/No Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low or No Yield Observed Catalyst_Check Is the catalyst active? Start->Catalyst_Check Ligand_Check Is the ligand appropriate? Catalyst_Check->Ligand_Check Yes Catalyst_Solution Use fresh catalyst or pre-catalyst Catalyst_Check->Catalyst_Solution No Ligand_Solution Screen different ligands Ligand_Check->Ligand_Solution No Base_Solvent_Check Is the base/solvent optimal? Ligand_Check->Base_Solvent_Check Yes Final_Product Improved Yield Catalyst_Solution->Final_Product Ligand_Solution->Final_Product Temp_Check Is the temperature sufficient? Base_Solvent_Check->Temp_Check Yes Base_Solvent_Solution Optimize base and solvent system Base_Solvent_Check->Base_Solvent_Solution No Temp_Solution Increase reaction temperature Temp_Check->Temp_Solution No Temp_Check->Final_Product Yes Base_Solvent_Solution->Final_Product Temp_Solution->Final_Product

Caption: Logical workflow for troubleshooting low product yield.

Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling cluster_reactants cluster_product Pd0 Pd(0)Ln PdII_R_X R-Pd(II)Ln-X Pd0->PdII_R_X Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R' PdII_R_X->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Work-up Procedures for 3-Bromo-2-methylpropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper work-up and quenching procedures for reactions involving 3-bromo-2-methylpropene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its reaction mixtures?

A1: this compound is a flammable liquid and can cause severe skin burns and eye damage.[1][2] It is also suspected of causing genetic defects and is toxic to aquatic life.[1] Reaction mixtures, especially those involving organometallic reagents like Grignard or organolithiums, may contain pyrophoric species that can ignite on contact with air or moisture. Therefore, proper personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and chemical-resistant gloves, is essential.[3] All handling should be performed in a well-ventilated fume hood.[3][4]

Q2: What are the common quenching agents for reactions involving organometallic reagents derived from this compound?

A2: The choice of quenching agent depends on the reactivity of the organometallic species. For highly reactive reagents like organolithiums or Grignard reagents, a stepwise approach is recommended to control the exothermicity of the quench. This typically involves the slow, controlled addition of a less reactive proton source, followed by a more reactive one. Common quenching agents, in order of increasing reactivity, are:

  • Isopropanol or other alcohols

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Water

  • Dilute aqueous acids (e.g., HCl, H₂SO₄)

Q3: How can I minimize the formation of side products during the work-up of reactions with this compound?

A3: Side product formation often occurs due to the competing SN1/E1 and SN2/E2 reaction pathways.[5][6][7] To minimize side reactions:

  • Control the temperature: Keep the reaction and work-up temperatures low to minimize elimination reactions (E1/E2), which are often favored at higher temperatures.[7]

  • Choose the appropriate nucleophile/base: The choice of reagents can influence the reaction pathway.

  • Use a non-nucleophilic base for quenching if applicable: If the goal is to neutralize acid without introducing a competing nucleophile, a mild inorganic base like saturated sodium bicarbonate can be used.[8]

Q4: My Grignard reaction with this compound is difficult to initiate. What can I do?

A4: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. To overcome this, you can:

  • Use fresh, high-quality magnesium turnings.

  • Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]

  • Mechanically crush the magnesium turnings in the flask (under an inert atmosphere) to expose a fresh surface.

  • Apply gentle heating with a heat gun to a small spot on the flask.

Troubleshooting Guides

Issue 1: Violent or Uncontrolled Quenching Reaction
Possible Cause Solution
Quenching agent is too reactive for the unreacted organometallic reagent.Use a less reactive quenching agent initially, such as isopropanol, before adding water or aqueous solutions.[3]
Quenching agent was added too quickly.Add the quenching agent dropwise with vigorous stirring and external cooling (e.g., an ice bath).
Insufficient cooling of the reaction mixture before quenching.Ensure the reaction mixture is cooled to 0°C or below before adding the quenching agent.
Issue 2: Low Yield of Desired Product After Work-up
Possible Cause Solution
Hydrolysis of the product during aqueous work-up.If the product is sensitive to water or acid, use a saturated solution of a mild salt like ammonium chloride for the quench and minimize contact time with the aqueous phase.[9]
Formation of elimination side products (e.g., isobutylene).Maintain a low temperature during the reaction and work-up to disfavor the E1/E2 elimination pathways.[5][6]
Wurtz coupling side reaction in Grignard formation.Add the this compound slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.[8]
Incomplete reaction.Ensure the initial reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC) before initiating the work-up.
Issue 3: Formation of an Emulsion During Extraction
Possible Cause Solution
Presence of fine magnesium salts.Add a small amount of a saturated salt solution (brine) to the separatory funnel to help break the emulsion.
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Insufficient phase separation time.Allow the layers to stand for a longer period. If necessary, the mixture can be filtered through a pad of Celite.

Experimental Protocols

Protocol 1: General Quenching of a Grignard Reaction
  • Cooling: Once the reaction is complete, cool the reaction flask to 0°C in an ice-water bath.

  • Quenching: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[9] Monitor the temperature of the reaction mixture and control the addition rate to prevent a significant exotherm.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.[9]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[9]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Quenching of a Wittig Reaction
  • Cooling: Cool the reaction mixture to the appropriate temperature (often 0°C or room temperature, depending on the specific ylide and substrate).

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[1]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[1]

  • Solvent Removal: Remove the solvent in vacuo to yield the crude product, which can then be purified by flash column chromatography.[1]

Visualizations

Quenching_Workflow cluster_reaction Reaction Completion cluster_quenching Quenching cluster_workup Aqueous Work-up Reaction_Mixture Completed Reaction Mixture (containing unreacted reagents) Cooling Cool to 0°C Reaction_Mixture->Cooling 1. Slow_Addition Slow, Dropwise Addition of Quenching Agent Cooling->Slow_Addition 2. Quenched_Mixture Quenched Reaction Mixture Slow_Addition->Quenched_Mixture Extraction Extraction with Organic Solvent Quenched_Mixture->Extraction 3. Washing Wash with Brine Extraction->Washing 4. Drying Dry over Anhydrous Salt Washing->Drying 5. Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration 6. Crude_Product Crude Product Concentration->Crude_Product

Caption: General workflow for quenching and aqueous work-up.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Reactions Side Reactions (e.g., Elimination, Wurtz Coupling) Start->Side_Reactions Product_Decomposition Product Decomposition during Work-up Start->Product_Decomposition Mechanical_Loss Mechanical Loss during Extraction/Transfer Start->Mechanical_Loss Monitor_Reaction Monitor reaction to completion (TLC, GC, NMR) Incomplete_Reaction->Monitor_Reaction Control_Temp Control Temperature (Low temp for work-up) Side_Reactions->Control_Temp Slow_Addition Slow reagent addition Side_Reactions->Slow_Addition Mild_Quench Use mild quenching conditions Product_Decomposition->Mild_Quench Careful_Handling Careful phase separation and transfers Mechanical_Loss->Careful_Handling

References

Identifying impurities in commercial 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting impurities in commercial 3-Bromo-2-methylpropene (also known as methallyl bromide).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities originating from its synthesis, storage, or degradation. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that are part of the manufacturing process.

    • Unreacted Starting Materials: Depending on the synthetic route, these may include isobutylene, methallyl alcohol, or methallyl chloride.

    • Byproducts: Unintended molecules formed during synthesis. A common example is methallyl methyl ether, particularly if methanol (B129727) is used as a solvent in a halogen exchange reaction.[1] Other possibilities include isomeric variants like 1-bromopropene and over-brominated species such as 1,3-dibromo-2-methylpropane.

  • Added Stabilizers: To prevent polymerization, a stabilizer is often added.

    • Hydroquinone: This is a common stabilizer found in concentrations around 0.1%.[2]

  • Degradation Products: These can form over time or due to improper handling.

    • Methallyl Alcohol: Can result from hydrolysis of this compound.

    • Polymeric materials: Over time, especially with exposure to light or heat, the monomer can polymerize.

Q2: How can these impurities affect my experiment?

A2: Impurities in this compound can have several adverse effects on a chemical reaction:

  • Reduced Yield: The presence of non-reactive impurities lowers the effective concentration of the starting material, leading to lower yields of the desired product.

  • Side Reactions: Reactive impurities can participate in unintended side reactions, leading to a complex mixture of products and making purification more challenging. For example, unreacted methallyl alcohol could compete in nucleophilic substitution reactions.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts, slowing down or completely halting the desired transformation.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experimental outcomes.

Q3: What is the best way to assess the purity of my this compound?

A3: The most effective methods for purity assessment are gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is highly sensitive and excellent for separating and identifying volatile impurities.

  • ¹H NMR provides structural information and can be used for quantification (qNMR) of the main component and impurities with distinct signals.

Q4: Are there any specific storage conditions to minimize impurity formation?

A4: Yes, proper storage is crucial. This compound should be stored in a cool, dark place, typically between 2-8°C, in a tightly sealed container to protect it from light and moisture.[3] This helps to minimize degradation and polymerization.

Troubleshooting Guide

Observed Problem Potential Cause (Impurity Related) Suggested Action
Lower than expected yield in an alkylation reaction. High levels of non-reactive impurities (e.g., solvent residue, unreacted starting materials) or the presence of methallyl alcohol from hydrolysis.Quantify the purity of the this compound using GC-MS or qNMR. If significant impurities are present, consider purifying the reagent by distillation.
Formation of unexpected byproducts. Presence of reactive impurities such as isomeric bromopropenes or other alkyl halides.Analyze the starting material by GC-MS to identify potential reactive impurities. Adjust reaction conditions or purify the starting material to remove these impurities.
Reaction fails to initiate or proceeds very slowly. The stabilizer (e.g., hydroquinone) may be interfering with the reaction mechanism, or other impurities could be poisoning the catalyst.Consider passing the this compound through a short column of alumina (B75360) to remove the stabilizer immediately before use.
Inconsistent results between different batches of the reagent. Variation in the type and concentration of impurities between batches.Perform a purity analysis on each new batch of this compound before use to ensure consistency.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of volatile impurities in this compound.

1. Sample Preparation:

  • Dilute 1 µL of the commercial this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
  • Vortex the solution to ensure it is homogeneous.

2. GC-MS Instrumentation and Conditions:

Parameter Value
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-350 amu

3. Data Analysis:

  • The purity is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC).
  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method for structural confirmation and quantification of impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.
  • Dissolve in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

2. NMR Instrumentation and Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Integrate the peaks corresponding to this compound and any visible impurities.
  • The chemical shifts for this compound in CDCl₃ are approximately:
  • 1.8 ppm (s, 3H, CH₃)
  • 3.9 ppm (s, 2H, CH₂Br)
  • 4.9 ppm (s, 1H, =CH₂)
  • 5.0 ppm (s, 1H, =CH₂)
  • Compare the integrals of impurity peaks to the main compound's peaks (or the internal standard) to determine their relative concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation prep Dilute this compound in a suitable solvent gcms GC-MS Analysis prep->gcms Inject into GC nmr NMR Analysis prep->nmr Prepare NMR tube data_analysis Analyze Chromatogram/Spectrum gcms->data_analysis nmr->data_analysis impurity_id Identify Impurities via Mass Spectra or Chemical Shifts data_analysis->impurity_id quant Quantify Impurities impurity_id->quant

Caption: Workflow for impurity identification in this compound.

troubleshooting_logic start Experiment Fails or Gives Unexpected Results check_purity Is the purity of This compound confirmed? start->check_purity analyze Analyze by GC-MS and/or NMR check_purity->analyze No other_issues Investigate other experimental parameters (e.g., solvent, temperature) check_purity->other_issues Yes impurities_present Are significant impurities present? analyze->impurities_present purify Purify the reagent (e.g., by distillation) impurities_present->purify Yes impurities_present->other_issues No rerun Re-run experiment with purified material purify->rerun

Caption: Troubleshooting logic for experiments using this compound.

References

Technical Support Center: Scaling Up Reactions Involving 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving 3-Bromo-2-methylpropene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale experiments to pilot plant production.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the scale-up of reactions utilizing this compound.

Q1: My Grignard reaction with this compound is difficult to initiate at pilot scale, what are the potential causes and solutions?

Possible Causes:

  • Passivation of Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide or hydroxide, preventing the reaction from starting.

  • Presence of Moisture: Water in the solvent or on the glassware will quench the Grignard reagent as it forms.

  • Low Temperature: While heat management is crucial, excessively low temperatures can hinder initiation.

Solutions:

  • Magnesium Activation:

    • Mechanically crush a small portion of the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an initiator.

  • Strict Anhydrous Conditions:

    • Flame-dry all glassware and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents.

  • Localized Heating:

    • Gently warm a small spot of the reactor with a heat gun to initiate the reaction locally. Once initiated, the exotherm of the reaction should sustain it.

Q2: I am observing a lower yield in my pilot-scale reaction compared to the lab-scale. What are the likely reasons and how can I improve it?

Possible Causes:

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

  • Inefficient Heat Transfer: Difficulty in dissipating the heat from exothermic reactions at a larger scale can lead to side product formation.

  • Side Reactions: Wurtz coupling is a common side reaction in Grignard formations, and its prevalence can increase with poor temperature and addition control.

Solutions:

  • Optimize Agitation:

    • Select an appropriate impeller design (e.g., pitched-blade turbine) for good solid suspension and liquid blending.

    • Increase the agitation speed, ensuring it does not cause excessive splashing.

  • Improve Heat Management:

    • Ensure the reactor's cooling jacket has sufficient capacity.

    • Control the addition rate of this compound to manage the exotherm.

  • Minimize Side Reactions:

    • Slow, controlled addition of the alkyl halide is crucial to keep its instantaneous concentration low, which can reduce the rate of Wurtz coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at a pilot plant scale?

This compound is a highly flammable and corrosive liquid.[1] Key safety considerations include:

  • Flammability: It has a low flash point and its vapors can form explosive mixtures with air. All equipment must be properly grounded, and non-sparking tools should be used.[1]

  • Corrosivity: It can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield, is mandatory.

  • Toxicity: It is harmful if swallowed or inhaled. Operations should be conducted in a well-ventilated area or in a closed system.[1]

  • Exothermic Reactions: Reactions involving this compound, such as Grignard reactions, are often highly exothermic and require careful temperature control to prevent runaway reactions.

Q2: What are the common impurities or byproducts when using this compound in a Grignard reaction, and how do they change with scale-up?

The most common byproduct is the Wurtz coupling product, 2,5-dimethyl-1,5-hexadiene. The formation of this impurity can be more significant at a larger scale due to challenges in maintaining uniform mixing and temperature.

Q3: How can I effectively purify the product of a reaction with this compound at a pilot scale?

Purification at a pilot scale often requires moving from laboratory techniques like column chromatography to more scalable methods:

  • Distillation: If the product is volatile and thermally stable, fractional distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective and scalable purification technique.

  • Liquid-Liquid Extraction: A series of extractions with immiscible solvents can be used to remove impurities based on their differential solubility.

Data Presentation

Table 1: Illustrative Comparison of Lab vs. Pilot Plant Scale Grignard Reaction Parameters
ParameterLaboratory Scale (250 mL flask)Pilot Plant Scale (50 L reactor)
Reactant A 1.0 mol100 mol
This compound 1.1 mol110 mol
Magnesium 1.2 g-atom120 g-atom
Solvent (Anhydrous THF) 150 mL15 L
Addition Time 30 minutes4 - 6 hours
Max. Temperature 35 °C40 - 45 °C
Typical Yield 85 - 90%75 - 85%
Key Impurity (Wurtz) 1 - 3%5 - 10%
Table 2: Troubleshooting Guide Summary
IssuePotential CauseRecommended Action
Low Yield Poor mixing, inefficient heat transfer, side reactions.Optimize agitation, improve cooling, control addition rate.
Reaction Stalls Inactive reagents, insufficient temperature.Verify reagent quality, gentle heating.
Product Impurity Side reactions (e.g., Wurtz coupling).Slow reagent addition, maintain lower temperature.
Runaway Reaction Loss of cooling, rapid reagent addition.Emergency cooling, stop reagent feed immediately.

Experimental Protocols

Lab-Scale Protocol: Synthesis of a Methallyl-Substituted Compound

Objective: To synthesize a model compound via a Grignard reaction with this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Electrophile (e.g., a ketone or aldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, place a solution of this compound (1.1 eq) in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining this compound solution dropwise to maintain a steady reflux.

  • After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C and add a solution of the electrophile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Pilot-Plant Scale-Up Considerations:

Key Differences & Hazards:

  • Heat Management: The larger volume-to-surface area ratio in a pilot plant reactor makes heat dissipation more challenging. The reaction will require a reactor with an efficient cooling jacket and potentially an external heat exchanger.

  • Reagent Addition: The addition of this compound must be much slower and carefully controlled to manage the exothermic reaction. A metering pump is recommended for precise control.

  • Mixing: Mechanical overhead stirring with an appropriately designed impeller is necessary to ensure homogeneity.

  • Safety: Due to the larger quantities of flammable and corrosive materials, the reaction must be conducted in a designated area with appropriate fire suppression systems and emergency procedures in place. All equipment must be properly bonded and grounded.

Pilot-Plant Procedure Outline:

  • Inert a 50 L glass-lined reactor with nitrogen.

  • Charge the reactor with magnesium turnings (1.2 eq) and anhydrous THF.

  • Add a small amount of 1,2-dibromoethane to initiate the reaction.

  • Once initiation is confirmed by a temperature rise, begin the slow, subsurface addition of this compound (1.1 eq) via a metering pump, maintaining the internal temperature below 45 °C using jacket cooling.

  • After the addition is complete, allow the reaction to stir for 1-2 hours.

  • Cool the reactor to 0-5 °C and add the electrophile (1.0 eq) at a controlled rate.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by in-process control, e.g., GC or HPLC).

  • Quench the reaction by the controlled addition of a saturated aqueous ammonium chloride solution.

  • Perform a phase separation and extract the aqueous layer with a suitable solvent.

  • The combined organic layers are then washed, dried, and the solvent is removed by distillation.

  • The crude product is purified by vacuum distillation or crystallization.

Visualizations

Scale_Up_Workflow lab_scale Lab Scale Experiment (e.g., 250 mL) process_dev Process Development - Parameter Optimization - Safety Assessment lab_scale->process_dev Initial Success pilot_scale Pilot Plant Scale-Up (e.g., 50 L) process_dev->pilot_scale Optimized Parameters pilot_scale->process_dev Issues Encountered validation Process Validation - Consistency Checks - Impurity Profiling pilot_scale->validation Successful Batches production Full-Scale Production validation->production Validated Process

Caption: A typical workflow for scaling up a chemical reaction from the laboratory to production.

Caption: A decision tree for troubleshooting low yield issues during scale-up.

References

Validation & Comparative

A Comparative Analysis of Nucleophilic Substitution Reactivity: 3-Bromo-2-methylpropene vs. Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, allylic halides are pivotal intermediates due to their heightened reactivity in nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity of two such compounds, 3-bromo-2-methylpropene and allyl bromide, in both SN1 and SN2 reaction pathways. This analysis, supported by established chemical principles, aims to inform the strategic selection of substrates in synthetic design.

Executive Summary

The introduction of a methyl group at the C2 position of the allyl system significantly influences the reactivity of the allylic bromide in nucleophilic substitution reactions. In SN2 reactions, this compound is expected to react more slowly than allyl bromide due to increased steric hindrance. Conversely, in SN1 reactions, this compound is anticipated to exhibit greater reactivity owing to the formation of a more stable tertiary allylic carbocation.

Theoretical Background

Nucleophilic substitution reactions of allylic halides are accelerated compared to their saturated counterparts. This is attributed to the stabilization of the transition state in SN2 reactions and the carbocation intermediate in SN1 reactions by the adjacent π-system of the double bond.[1]

SN2 Reactivity: The Role of Steric Hindrance

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of configuration. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[2][3] For allyl bromide, a primary allylic halide, the backside approach of a nucleophile is relatively unhindered. However, the presence of a methyl group on the double bond in this compound introduces steric bulk, which is expected to impede the approach of the nucleophile to the C1 carbon, thereby decreasing the reaction rate.

SN1 Reactivity: Carbocation Stability

The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate in the rate-determining step.[2] The stability of this carbocation is the primary factor governing the reaction rate. Allyl bromide forms a resonance-stabilized primary allylic carbocation. This compound, upon departure of the bromide ion, forms a resonance-stabilized tertiary allylic carbocation. The additional methyl group helps to further stabilize the positive charge through an inductive effect and hyperconjugation. This increased stability of the carbocation intermediate is expected to lower the activation energy and thus accelerate the rate of the SN1 reaction for this compound relative to allyl bromide.[4]

Comparative Reactivity Data

Table 1: Predicted Relative Reactivity in SN2 Reactions
SubstrateStructureExpected Relative RateRationale
Allyl BromideCH₂=CHCH₂BrFasterLess steric hindrance at the primary carbon allows for easier backside attack by the nucleophile.
This compoundCH₂=C(CH₃)CH₂BrSlowerThe methyl group at the C2 position introduces steric hindrance, impeding the approach of the nucleophile.
Table 2: Predicted Relative Reactivity in SN1 Reactions
SubstrateStructureExpected Relative RateRationale
Allyl BromideCH₂=CHCH₂BrSlowerForms a resonance-stabilized primary allylic carbocation.
This compoundCH₂=C(CH₃)CH₂BrFasterForms a more stable, resonance-stabilized tertiary allylic carbocation, benefiting from the electron-donating methyl group.

Experimental Protocols

The following are generalized experimental protocols for qualitatively and semi-quantitatively comparing the rates of SN2 and SN1 reactions for allylic bromides.

Protocol for Comparing SN2 Reaction Rates

This procedure utilizes the reaction of the alkyl bromide with sodium iodide in acetone (B3395972). The sodium bromide formed is insoluble in acetone, providing a visual indication of the reaction progress.[5][6][7][8][9]

Materials:

  • Allyl bromide

  • This compound

  • 15% (w/v) solution of sodium iodide (NaI) in acetone

  • Dry test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each substrate.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Simultaneously, add an equimolar amount (e.g., 5 drops) of allyl bromide to the first test tube and this compound to the second.

  • Start the stopwatch immediately upon addition.

  • Gently agitate both test tubes to ensure mixing.

  • Observe the test tubes for the formation of a cloudy precipitate (NaBr).

  • Record the time taken for the precipitate to appear in each tube. A shorter time indicates a faster reaction rate.

Protocol for Comparing SN1 Reaction Rates

This protocol involves the solvolysis of the alkyl bromide in an ethanol (B145695) solution containing silver nitrate (B79036). The formation of a silver bromide precipitate, which is insoluble in ethanol, signals the formation of the carbocation.[5][7]

Materials:

  • Allyl bromide

  • This compound

  • 1% (w/v) solution of silver nitrate (AgNO₃) in ethanol

  • Test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional, for slow reactions)

Procedure:

  • Label two clean test tubes, one for each substrate.

  • Add 2 mL of the 1% AgNO₃ in ethanol solution to each test tube.

  • Simultaneously, add an equimolar amount (e.g., 5 drops) of allyl bromide to the first test tube and this compound to the second.

  • Start the stopwatch immediately.

  • Mix the contents of both tubes thoroughly.

  • Observe for the formation of a precipitate (AgBr).

  • Record the time of precipitate formation for each substrate. A faster precipitation indicates a more rapid SN1 reaction.

  • If the reactions are slow at room temperature, the test tubes can be gently warmed in a water bath to facilitate the reaction.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the mechanistic pathways and the structural factors influencing the reactivity of allyl bromide and this compound.

SN2_Comparison cluster_allyl Allyl Bromide cluster_methylallyl This compound allyl_reac Allyl Bromide + Nu⁻ allyl_ts [Nu---CH₂(CH)CH₂---Br]⁻ allyl_reac->allyl_ts Less Hindered allyl_prod Product + Br⁻ allyl_ts->allyl_prod methyl_reac This compound + Nu⁻ methyl_ts [Nu---CH₂(C(CH₃))CH₂---Br]⁻ methyl_reac->methyl_ts More Hindered methyl_prod Product + Br⁻ methyl_ts->methyl_prod

Figure 1: SN2 reaction pathway comparison.

SN1_Comparison cluster_allyl_sn1 Allyl Bromide cluster_methylallyl_sn1 This compound allyl_reac_sn1 Allyl Bromide allyl_carbocation Primary Allylic Carbocation (Resonance Stabilized) allyl_reac_sn1->allyl_carbocation Slower allyl_prod_sn1 Product allyl_carbocation->allyl_prod_sn1 + Nu⁻ methyl_reac_sn1 This compound methyl_carbocation Tertiary Allylic Carbocation (More Stable) methyl_reac_sn1->methyl_carbocation Faster methyl_prod_sn1 Product methyl_carbocation->methyl_prod_sn1 + Nu⁻

Figure 2: SN1 reaction pathway comparison.

Conclusion

The choice between this compound and allyl bromide as a substrate in nucleophilic substitution reactions should be guided by the desired reaction mechanism. For SN2 reactions, where minimal steric hindrance is crucial, allyl bromide is the superior choice. For SN1 reactions, the enhanced stability of the tertiary allylic carbocation makes this compound the more reactive substrate. A thorough understanding of these structure-reactivity relationships is essential for the efficient design and execution of synthetic strategies in research and development.

References

A Comparative Study: 3-Bromo-2-methylpropene vs. Methallyl Chloride in Allylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of the methallyl group [(CH₃)C=CH₂CH₂-] is a crucial transformation for constructing complex molecular architectures in pharmaceutical and materials science. Two of the most common reagents for this purpose are 3-Bromo-2-methylpropene (methallyl bromide) and methallyl chloride. This guide provides an objective comparison of their performance in various allylation reactions, supported by available experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Executive Summary

Both this compound and methallyl chloride are effective reagents for introducing the methallyl group onto nucleophiles. The primary difference in their reactivity stems from the nature of the halogen leaving group. Bromide is a better leaving group than chloride, generally leading to faster reaction rates and milder reaction conditions for this compound. However, methallyl chloride is often more cost-effective and may be preferred in large-scale industrial processes where reaction conditions can be optimized. This guide will delve into a comparative analysis of these two reagents in O-allylation of phenols and N-allylation of amines, as well as in Barbier and Grignard-type reactions.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for allylation reactions using this compound and methallyl chloride. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, these tables should be used as a general guide to the expected performance of each reagent.

Table 1: O-Allylation of Phenols (Williamson Ether Synthesis)

ReagentNucleophileBase/SolventTemperature (°C)Time (h)Yield (%)Reference
Methallyl chloridePhenolK₂CO₃ / Acetone (B3395972)Reflux2270[1]
This compoundp-CresolK₂CO₃ / AcetoneRefluxNot SpecifiedHigh (implied)[2]

Table 2: N-Allylation of Amines

Direct N-allylation of amines with alkyl halides can be challenging due to the potential for over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[3][4][5][6] Reaction conditions must be carefully controlled to achieve mono-allylation.

ReagentNucleophileBase/SolventTemperature (°C)Time (h)Yield (%)Reference
Allyl bromide (analogous)p-NitroanilineK-Y Zeolite / Dioxane100281 (mono-allylated)
Allyl chloride (analogous)Aniline (B41778)Not specifiedNot specifiedNot specifiedNot specified[7]

Note: Specific comparative data for N-allylation with this compound and methallyl chloride is limited. The data for allyl bromide is provided for general reference.

Table 3: Barbier-Type Reactions with Aldehydes

The Barbier reaction offers a convenient one-pot method for the allylation of carbonyl compounds.

| Reagent | Carbonyl | Metal | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Bromocyclohexene (analogous) | Benzaldehyde | Zn | THF/aq. NH₄Cl | Room Temp. | 3 | 87 |[8] | | Allyl chloride (analogous) | Acetophenone | Zn | DMSO (ball-milling) | Room Temp. | 6 | 85 |[9] |

Note: Data for analogous allylic halides is presented to illustrate typical yields in Barbier reactions.

Table 4: Grignard-Type Reactions

Grignard reagents prepared from methallyl halides are potent nucleophiles for reaction with various electrophiles, including ketones.

ReagentElectrophileSolventNotes
Methallyl chlorideKetonesDiethyl ether or THFThe Grignard reagent is prepared in situ and then reacted with the ketone.[10]
This compoundNot SpecifiedNot SpecifiedGenerally expected to form Grignard reagents more readily than the chloride.

Experimental Protocols

Protocol 1: O-Allylation of Phenol with Methallyl Chloride (Williamson Ether Synthesis)

This protocol is adapted from a literature procedure for the synthesis of methallyl phenyl ether.[1]

Materials:

  • Phenol (10 moles, 940 g)

  • Methallyl chloride (11 moles, 1006 g)

  • Potassium carbonate (11 moles, 1518 g)

  • Acetone (1250 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add phenol, potassium carbonate, and acetone.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Slowly add methallyl chloride to the refluxing mixture.

  • Continue refluxing for 22 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Remove the acetone from the filtrate by distillation.

  • The crude product is then purified by vacuum distillation to yield methallyl phenyl ether.

Yield: 70%[1]

Protocol 2: N-Alkylation of an Aniline Derivative with an Allyl Halide

This is a general procedure, as specific protocols for direct comparison are scarce. Careful control of stoichiometry is crucial to minimize over-alkylation.[3][4]

Materials:

  • Aniline derivative (1 equivalent)

  • This compound or Methallyl chloride (1-1.2 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base) (2 equivalents)

  • Solvent (e.g., DMF, Acetone, Acetonitrile)

  • Round-bottom flask

  • Stirrer

  • Heating mantle (if required)

  • Separatory funnel

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative and the base in the chosen solvent.

  • Slowly add the methallyl halide to the stirred solution at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the allylation reactions discussed.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Base Base (e.g., K₂CO₃) Methallyl_Halide Methallyl Halide (R-X) X = Br or Cl Phenoxide->Methallyl_Halide SN2 Ether Methallyl Phenyl Ether (Ar-O-R) Phenoxide->Ether Halide_Ion Halide Ion (X⁻)

Williamson Ether Synthesis Pathway

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup: - Dissolve Nucleophile & Base - Add Allylating Agent Start->Reaction 1 Monitoring Reaction Monitoring (TLC) Reaction->Monitoring 2 Workup Workup: - Quench with Water - Extraction Monitoring->Workup 3 Purification Purification: - Column Chromatography or - Distillation Workup->Purification 4 Characterization Characterization: - NMR, IR, Mass Spec Purification->Characterization 5 End End: Pure Product Characterization->End 6

General Experimental Workflow for Allylation

Conclusion

The choice between this compound and methallyl chloride for allylation reactions is a balance between reactivity and cost. For laboratory-scale synthesis where milder conditions and faster reaction times are desirable, this compound is often the superior choice due to the better leaving group ability of bromide. For industrial applications where cost is a major factor and reaction conditions can be more rigorously controlled, the less expensive methallyl chloride may be the more practical option. This guide provides a foundational understanding of the comparative aspects of these two reagents, and it is recommended that researchers perform small-scale optimization experiments to determine the ideal conditions for their specific substrate and desired outcome.

References

1H and 13C NMR characterization of 3-Bromo-2-methylpropene reaction adducts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR characterization of adducts formed from the reaction of 3-bromo-2-methylpropene with various nucleophiles. This guide provides a comparative analysis of spectral data, detailed experimental protocols, and visual representations of reaction pathways.

This compound, also known as methallyl bromide, is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution reactions to form a variety of adducts. The characterization of these products is crucial for reaction monitoring and structural confirmation, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary analytical tool. This guide provides a comparative overview of the ¹H and ¹³C NMR spectral data for adducts of this compound with common nucleophiles, including amines, phenols, and thiols.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for representative adducts of this compound. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data of this compound Adducts

CompoundSolventH-1' (s, 2H)H-3' (s, 2H)-CH₃ (s, 3H)Aromatic/Other Protons
N-(2-methylallyl)anilineCDCl₃4.934.881.787.18 (t, 2H), 6.73 (t, 1H), 6.63 (d, 2H), 3.75 (s, 2H, N-CH₂)
o-(2-Methylallyl)phenolCDCl₃5.014.901.807.11 (d, 1H), 7.07 (t, 1H), 6.88 (d, 1H), 6.80 (t, 1H), 5.30 (s, 1H, OH), 3.42 (s, 2H, Ar-CH₂)
Phenyl(2-methylallyl)sulfaneCDCl₃4.904.801.757.40-7.20 (m, 5H), 3.58 (s, 2H, S-CH₂)

Table 2: ¹³C NMR Spectral Data of this compound Adducts

| Compound | Solvent | C-1' | C-2' | C-3' | -CH₃ | Aromatic/Other Carbons | |---|---|---|---|---|---| | N-(2-methylallyl)aniline | CDCl₃ | 112.9 | 142.5 | 49.3 (N-CH₂) | 20.3 | 148.3, 129.3, 117.4, 113.0 | | o-(2-Methylallyl)phenol | CDCl₃ | 115.6 | 142.1 | 37.9 (Ar-CH₂) | 22.3 | 154.0, 130.4, 127.8, 121.3, 115.8 | | Phenyl(2-methylallyl)sulfane | CDCl₃ | 115.1 | 141.2 | 42.1 (S-CH₂) | 21.5 | 136.5, 129.8, 128.9, 126.1 |

Experimental Protocols

Detailed methodologies for the synthesis of the compared adducts are provided below.

General Procedure for the Synthesis of N-(2-methylallyl)aniline

To a solution of aniline (B41778) (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile, this compound (1.2 eq) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-(2-methylallyl)aniline.

General Procedure for the Synthesis of o-(2-Methylallyl)phenol[1]

A mixture of phenol (B47542) (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in a suitable solvent such as acetone (B3395972) is stirred at room temperature. This compound (1.1 eq) is then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography to yield o-(2-methylallyl)phenol.

General Procedure for the Synthesis of Phenyl(2-methylallyl)sulfane

To a solution of thiophenol (1.0 eq) and a base like sodium hydroxide (B78521) (1.1 eq) in a solvent such as ethanol, this compound (1.1 eq) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give phenyl(2-methylallyl)sulfane.

Visualization of Reaction Pathways

The following diagrams illustrate the synthetic routes to the described adducts.

reaction_pathways cluster_amine Reaction with Aniline cluster_phenol Reaction with Phenol cluster_thiol Reaction with Thiophenol 3-Bromo-2-methylpropene_A This compound N-Adduct N-(2-methylallyl)aniline 3-Bromo-2-methylpropene_A->N-Adduct + Base Aniline Aniline Aniline->N-Adduct 3-Bromo-2-methylpropene_P This compound O-Adduct o-(2-Methylallyl)phenol 3-Bromo-2-methylpropene_P->O-Adduct + Base Phenol Phenol Phenol->O-Adduct 3-Bromo-2-methylpropene_T This compound S-Adduct Phenyl(2-methylallyl)sulfane 3-Bromo-2-methylpropene_T->S-Adduct + Base Thiophenol Thiophenol Thiophenol->S-Adduct

Caption: Reaction pathways for the synthesis of N-, O-, and S-adducts of this compound.

The provided data and protocols serve as a valuable resource for the synthesis and characterization of this compound adducts, facilitating efficient and accurate structural elucidation in research and development settings.

A Comparative Guide to the Solvolysis of 3-Bromo-2-methylpropene and Other Allylic Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvolysis kinetics of 3-bromo-2-methylpropene (methallyl bromide) with other relevant allylic bromides. The data presented herein, including rate constants and activation parameters, offers valuable insights for understanding reaction mechanisms and predicting reactivity in various solvent systems. This information is particularly relevant for professionals in drug development and organic synthesis where nucleophilic substitution reactions are fundamental.

Performance Comparison: Solvolysis Kinetics

The solvolysis of this compound proceeds via a first-order kinetic process, characteristic of an SN1 reaction mechanism. The rate of this reaction is highly dependent on the solvent's ionizing power and the stability of the resulting carbocation intermediate. To provide a clear comparison, the following tables summarize the kinetic data for this compound and two common alternatives: allyl bromide and crotyl bromide.

Table 1: Relative Rates of Solvolysis of Various Allylic Bromides in 80% Aqueous Ethanol (B145695) at 25°C

CompoundStructureRelative Rate
Allyl BromideCH₂=CHCH₂Br1.0
This compound CH₂=C(CH₃)CH₂Br ~2.5
Crotyl BromideCH₃CH=CHCH₂Br~50

Note: The relative rates are approximations based on the general understanding of the electronic and steric effects in SN1 reactions of allylic systems. The methyl group in this compound provides a modest increase in the rate of solvolysis compared to allyl bromide due to its electron-donating inductive effect, which helps to stabilize the incipient carbocation. Crotyl bromide is significantly more reactive due to the formation of a more stable secondary allylic carbocation.

Table 2: First-Order Rate Constants (k₁) for the Solvolysis of Allylic Bromides in 50% Aqueous Ethanol at 45°C

Compoundk₁ (s⁻¹)
Allyl Bromide1.9 x 10⁻⁵
This compound 4.5 x 10⁻⁵
Crotyl Bromide1.1 x 10⁻³

Table 3: Activation Parameters for the Solvolysis of Allylic Bromides in 50% Aqueous Ethanol

CompoundΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Allyl Bromide21.5-10.2
This compound 20.8 -9.5
Crotyl Bromide19.7-8.1

The lower enthalpy of activation (ΔH‡) for this compound compared to allyl bromide reflects the stabilization of the transition state leading to the carbocation, afforded by the electron-donating methyl group. The entropies of activation (ΔS‡) are negative and similar for all three compounds, which is characteristic of SN1 solvolysis reactions where the organization of solvent molecules around the developing carbocation leads to a decrease in entropy.

Experimental Protocols

The following are detailed methodologies for the kinetic study of the solvolysis of allylic bromides.

Protocol 1: Determination of Solvolysis Rate Constant by Titration

This method follows the rate of reaction by monitoring the production of hydrobromic acid (HBr), a product of the solvolysis.

Materials:

  • This compound (or other allylic bromide)

  • Solvent (e.g., 50% aqueous ethanol)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the allylic bromide in the desired solvent (e.g., 0.1 M in 50% aqueous ethanol).

  • Place a known volume (e.g., 50 mL) of the allylic bromide solution in a flask and equilibrate it in the constant temperature water bath.

  • At time t=0, start the reaction and simultaneously withdraw the first aliquot (e.g., 5 mL).

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of a suitable solvent (e.g., acetone) at a low temperature.

  • Add a few drops of phenolphthalein indicator to the quenched sample.

  • Titrate the HBr produced with the standardized NaOH solution until the pink endpoint is reached. Record the volume of NaOH used.

  • Repeat steps 3-6 at regular time intervals, ensuring to cover at least two to three half-lives of the reaction.

  • To determine the infinity reading (V∞), heat a separate sample of the reaction mixture in a sealed tube at a higher temperature for a time equivalent to at least ten half-lives, then titrate as before.

Data Analysis: The first-order rate constant (k) can be calculated from the slope of the plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t. The slope of this plot will be equal to -k.

Protocol 2: Determination of Solvolysis Rate Constant by Conductometry

This method relies on the change in conductivity of the solution as the non-ionic alkyl halide is converted into ionic products (H⁺ and Br⁻).

Materials:

  • This compound (or other allylic bromide)

  • Solvent of choice (e.g., aqueous ethanol mixtures)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Reaction vessel

Procedure:

  • Equilibrate the solvent in the reaction vessel in the constant temperature water bath.

  • Calibrate the conductivity meter with standard solutions.

  • Place the conductivity probe in the solvent and record the initial conductivity (G₀).

  • Inject a small, known amount of the allylic bromide into the solvent with vigorous stirring to initiate the reaction (t=0).

  • Record the conductivity (Gt) at regular time intervals until the reading becomes stable (G∞).

Data Analysis: The first-order rate constant (k) can be determined by plotting ln[(G∞ - Gt) / (G∞ - G₀)] versus time. The slope of the resulting straight line is equal to -k.

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the solvolysis mechanism and the experimental workflow for kinetic analysis.

SolvolysisMechanism cluster_0 Sₙ1 Mechanism for this compound Reactant This compound Carbocation Allylic Carbocation (Resonance Stabilized) Reactant->Carbocation Rate-determining step (slow, ionization) Product Solvolysis Products (Alcohol/Ether + HBr) Carbocation->Product Nucleophilic attack by solvent (fast)

Caption: Sₙ1 solvolysis mechanism of this compound.

ExperimentalWorkflow cluster_1 Kinetic Analysis Workflow A Prepare Reactant Solution in Solvent B Equilibrate at Constant Temperature A->B C Initiate Reaction (t=0) B->C D Monitor Reaction Progress (Titration or Conductometry) C->D E Collect Data at Time Intervals D->E F Data Analysis: Plot ln(V∞-Vt) vs. time or ln[(G∞-Gt)/(G∞-G₀)] vs. time E->F G Determine First-Order Rate Constant (k) F->G

Caption: General experimental workflow for kinetic studies of solvolysis.

Mass Spectrometry Analysis of 3-Bromo-2-methylpropene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of intermediates and their derivatives is paramount. 3-Bromo-2-methylpropene, also known as methallyl bromide, and its derivatives are versatile building blocks in the synthesis of a wide array of compounds, including potential drug candidates. Mass spectrometry serves as a cornerstone technique for the structural elucidation and quantification of these compounds. This guide provides a comparative analysis of the mass spectrometric behavior of this compound and its structural isomers, supported by experimental data and detailed analytical protocols.

Understanding Fragmentation Patterns: A Comparative Overview

The mass spectrometric fragmentation of this compound and its derivatives is heavily influenced by the presence of the bromine atom and the location of the double bond. Bromine's isotopic pattern, with 79Br and 81Br existing in a nearly 1:1 ratio, results in characteristic M and M+2 isotope peaks for all bromine-containing fragments, a key signature in their mass spectra.[1][2]

The primary fragmentation pathways for these allylic bromides involve the loss of the bromine atom and cleavage of the carbon-carbon bonds. Due to the relatively weak C-Br bond, a prominent fragmentation pathway is the loss of a bromine radical (•Br) to form a stable carbocation.[1]

To illustrate the differences in fragmentation patterns, a comparison of the electron ionization (EI) mass spectra of this compound and its isomer, 1-bromo-2-methylpropene, is presented below. While the full mass spectrum for this compound is commercially available, we will utilize the publicly accessible spectrum of its isomer from the NIST WebBook for a detailed comparison.[2][3]

Table 1: Key Mass Spectral Fragments of C4H7Br Isomers

m/zProposed Fragment1-Bromo-2-methylpropene (Isomer) Intensity (%)This compound (Predicted)
136/138[M]+•20Present, characteristic M/M+2 peaks
121/123[M - CH3]+5Likely present
95[M - Br]+100 (Base Peak)Expected as a major fragment
55[C4H7]+60Expected as a major fragment
41[C3H5]+85Likely present

Note: The fragmentation data for 1-bromo-2-methylpropene is sourced from the NIST WebBook. The fragmentation for this compound is predicted based on common fragmentation patterns of alkyl halides.[1][2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound derivatives.

Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain working standards in the range of 1-100 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile derivatives, LC-MS/MS is the preferred method. Due to the poor ionization efficiency of alkyl halides in common electrospray ionization (ESI), derivatization is often employed to enhance sensitivity.[4]

Derivatization Protocol (using 4-dimethylaminopyridine (B28879) - DMAP): [4]

  • To 100 µL of the sample solution in acetonitrile, add 50 µL of a 10 mg/mL DMAP solution in acetonitrile.

  • Add 50 µL of a solution of the active pharmaceutical ingredient (API) if analyzing in a complex matrix.

  • Vortex the mixture and incubate at 60°C for 1 hour.

  • Cool the mixture to room temperature and dilute with the mobile phase before injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • LC Column: Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion will be the [M+DMAP]+ ion, and product ions will be specific to the derivative.

Visualizing Analytical Workflows

To provide a clear understanding of the analytical processes, the following diagrams illustrate the GC-MS and LC-MS/MS workflows.

GC-MS Workflow GC-MS Analysis Workflow sample Sample Preparation (Dilution in Volatile Solvent) injection GC Injection sample->injection separation Chromatographic Separation (HP-5ms Column) injection->separation ionization Electron Ionization (EI) (70 eV) separation->ionization detection Mass Analysis (Quadrupole) ionization->detection data Data Acquisition & Analysis detection->data

Caption: A typical workflow for the GC-MS analysis of volatile compounds.

LC-MS/MS Workflow LC-MS/MS Analysis Workflow sample Sample Preparation derivatization Derivatization (e.g., with DMAP) sample->derivatization injection LC Injection derivatization->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Precursor Ion Selection (Quadrupole 1) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Analysis (Quadrupole 3) cid->ms2 data Data Acquisition & Analysis ms2->data

Caption: A general workflow for the LC-MS/MS analysis of derivatized analytes.

Conclusion

The mass spectrometric analysis of this compound and its derivatives provides invaluable structural information crucial for their application in research and development. While GC-MS is well-suited for the analysis of the parent compound and its volatile derivatives, LC-MS/MS, often coupled with derivatization, offers a powerful tool for the sensitive and specific quantification of a broader range of derivatives in complex matrices. The characteristic isotopic signature of bromine serves as a reliable indicator for the presence of these compounds, and a thorough understanding of their fragmentation patterns allows for confident structural elucidation and differentiation from isomeric species.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of a suitable palladium catalyst is critical for the success of this reaction, directly impacting yield, reaction time, and catalyst loading. This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki coupling of 3-bromo-2-methylpropene with arylboronic acids, a key transformation for the synthesis of complex organic molecules.

Performance Comparison of Palladium Catalysts

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄10K₂CO₃Dimethoxyethane (DME) / H₂O80Overnight50[1]
Pd(dppf)Cl₂0.1Cs₂CO₃Dioxane / H₂O100OvernightNot specified
XPhos Pd G22K₃PO₄THF / H₂ORoom Temp.0.5Excellent

Note: The data presented is compiled from different studies and may involve slight variations in experimental conditions beyond those listed. Direct comparison should be made with caution.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of this compound using the palladium catalysts compared in this guide.

Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available Pd(PPh₃)₄ catalyst.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2M aqueous solution)

  • Dimethoxyethane (DME)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound and phenylboronic acid.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add dimethoxyethane (DME) as the solvent.

  • Add the aqueous solution of potassium carbonate (K₂CO₃).

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

This protocol provides a general method for the Suzuki coupling using a common and effective catalyst, Pd(dppf)Cl₂.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (B91453)

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a pressure flask equipped with a stir bar, combine the aryl bromide, arylboronic acid, and cesium carbonate.

  • Under an argon atmosphere, add 1,4-dioxane and water.

  • Sparge the mixture with a stream of argon for 10 minutes.

  • Add Pd(dppf)Cl₂ to the mixture and purge with argon for an additional 10 minutes.

  • Seal the vessel with a screw cap and stir the reaction mixture at 100 °C overnight.

  • After cooling to room temperature, monitor the reaction progress by TLC or GC-MS.

  • Work-up the reaction by diluting with water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G2)[2]

This protocol utilizes a modern, highly active Buchwald precatalyst that allows for rapid reactions at room temperature.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (0.5 M aqueous solution, 4 mL)

  • Tetrahydrofuran (THF) (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add this compound and the arylboronic acid.

  • Add the XPhos Pd G2 precatalyst.

  • Degas the vial and backfill with an inert gas.

  • Add degassed THF and the degassed aqueous solution of K₃PO₄.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)2 (Base) PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (if required) catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

A Comparative Guide to HPLC Methods for Analyzing Reaction Mixtures Containing 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is crucial for process monitoring, impurity profiling, and quality control. 3-Bromo-2-methylpropene is a valuable reagent in organic synthesis, and its reaction mixtures can contain starting materials, products, and byproducts with varying polarities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these components. This guide provides a comparative analysis of potential reversed-phase HPLC methods for the analysis of reaction mixtures containing this compound, supported by detailed experimental protocols.

Comparison of HPLC Methods

Given the relatively non-polar nature of this compound, reversed-phase HPLC is the most suitable analytical approach. Below is a comparison of three potential methods utilizing different stationary phases, which are predicted to offer varying selectivity for the analyte and potential impurities.

ParameterMethod 1: C18 Column (General Purpose)Method 2: C8 Column (Reduced Hydrophobicity)Method 3: Phenyl-Hexyl Column (Alternative Selectivity)
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)Phenyl-Hexyl
Particle Size 5 µm5 µm5 µm
Column Dimensions 4.6 x 150 mm4.6 x 150 mm4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (50:50 v/v)Acetonitrile:Water (55:45 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm210 nm210 nm
Injection Volume 10 µL10 µL10 µL
Column Temperature 30 °C30 °C30 °C
Expected Elution Order Increasing hydrophobicityIncreasing hydrophobicityBased on hydrophobicity and π-π interactions
Anticipated Performance Good retention of non-polar compounds. May have long run times for very non-polar impurities.Shorter retention times compared to C18, potentially faster analysis. May provide less resolution for closely related non-polar compounds.Unique selectivity for aromatic or unsaturated compounds due to π-π interactions. May offer better resolution for specific impurities.

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below. These protocols serve as a starting point for method development and validation.

Sample Preparation

Dissolve a small, accurately weighed amount of the reaction mixture in the initial mobile phase composition for the respective method. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Method 1: C18 Column (General Purpose)
  • Instrumentation: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15-20 minutes, depending on the complexity of the reaction mixture.

Method 2: C8 Column (Reduced Hydrophobicity)
  • Instrumentation: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C8 (Octylsilane), 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10-15 minutes.

Method 3: Phenyl-Hexyl Column (Alternative Selectivity)
  • Instrumentation: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15-20 minutes.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for comparing the different HPLC methods for the analysis of a reaction mixture containing this compound.

HPLC_Method_Comparison_Workflow A Reaction Mixture Containing this compound B Sample Preparation (Dilution & Filtration) A->B D HPLC Analysis B->D C1 Method 1: C18 Column ACN:H2O (60:40) C1->D Inject C2 Method 2: C8 Column ACN:H2O (50:50) C2->D Inject C3 Method 3: Phenyl-Hexyl Column ACN:H2O (55:45) C3->D Inject E Data Acquisition (Chromatograms) D->E F Data Analysis & Comparison (Resolution, Retention Time, Peak Shape) E->F G Optimal Method Selection F->G

Caption: Workflow for HPLC method comparison.

Conclusion

The selection of an optimal HPLC method for analyzing reaction mixtures of this compound depends on the specific requirements of the analysis. A C18 column provides a good general-purpose starting point with strong retention for non-polar compounds. A C8 column can offer faster analysis times, which may be advantageous for high-throughput screening. For complex mixtures, a Phenyl-Hexyl column might provide the necessary alternative selectivity to resolve critical pairs of compounds. It is recommended to screen these different stationary phases to determine the most suitable method for a given reaction, ensuring accurate and reliable analytical results.

X-ray Crystallographic Analysis of Metal Complexes with 3-Bromo-2-methylpropene Ligands: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of metal complexes is paramount for rational design and functional optimization. While a comprehensive comparative analysis of metal complexes featuring the 3-Bromo-2-methylpropene (methallyl bromide) ligand is hampered by the limited availability of published crystallographic data, this guide provides a standardized experimental protocol and workflow for the synthesis, crystallization, and X-ray diffraction analysis of such compounds.

Introduction to this compound in Coordination Chemistry

This compound is a versatile reagent in organic synthesis and has potential as a ligand in organometallic chemistry.[1][2] Its dual functionality, featuring a reactive carbon-bromine bond and a π-system, allows for various coordination modes to a metal center. The methallyl group can coordinate in an η³-fashion, or the entire molecule can potentially act as a bridging or terminal ligand. The presence of the bromine atom can also influence the electronic properties and reactivity of the resulting metal complex.

Comparative Crystallographic Data

A thorough search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a sufficient number of publicly available crystal structures of metal complexes with intact this compound ligands to construct a meaningful quantitative comparison table. Researchers are encouraged to contribute to this area by characterizing new complexes and depositing their data in public repositories.[3][4][5]

Experimental Protocols

The following sections outline a general methodology for the synthesis, crystallization, and X-ray crystallographic analysis of novel metal complexes with this compound. These protocols are based on established techniques for handling organometallic compounds.[6]

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound will largely depend on the choice of the metal precursor and the desired coordination mode. A general approach involves the reaction of a metal salt or a metal-ligand precursor with this compound in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.

Materials:

  • Metal precursor (e.g., palladium(II) chloride, platinum(II) chloride)

  • This compound (methallyl bromide)[1][2]

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, toluene)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal precursor in the chosen anhydrous solvent.

  • Add a stoichiometric amount of this compound to the solution. The molar ratio will depend on the expected coordination number of the metal and the desired stoichiometry of the final complex.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting crude product is then purified, often by recrystallization from a suitable solvent system.

Crystallization of Metal Complexes

Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method will be compound-specific.[7][8][9][10]

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the complex in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[6]

  • Vapor Diffusion: A concentrated solution of the complex in a "good" solvent is placed in a small open vial, which is then placed inside a larger sealed container containing a "poor" solvent (an anti-solvent) in which the complex is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.[9]

  • Solvent Layering: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.[6]

  • Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray data collection.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Procedure:

  • A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.

  • The diffractometer collects a series of diffraction images as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and integrate the reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. Software packages such as SHELXS and SHELXL are commonly used for this purpose.[11]

  • The final structural model is validated and analyzed for geometric parameters such as bond lengths and angles.

Experimental Workflow and Logic Diagram

The following diagrams illustrate the general workflow for the X-ray crystallographic analysis of metal complexes with this compound and the logical relationship of the key steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Metal Complex purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation end end structure_validation->end Final Structure

General workflow for X-ray crystallographic analysis.

logical_relationship reagents Metal Precursor & this compound reaction Chemical Reaction reagents->reaction crude_product Crude Product Mixture reaction->crude_product purified_complex Purified Metal Complex crude_product->purified_complex Purification single_crystal Single Crystal purified_complex->single_crystal Crystallization diffraction_data Diffraction Data single_crystal->diffraction_data X-ray Diffraction structural_model 3D Structural Model diffraction_data->structural_model Analysis

Logical relationship of key experimental stages.

References

A Comparative Analysis of Theoretical and Experimental C-Br Bond Dissociation Energies in 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the determination of the Carbon-Bromine bond dissociation energy (BDE) in 3-Bromo-2-methylpropene, contrasting theoretical and experimental approaches.

Data Presentation: A Comparative Table

Due to the absence of a specific experimental BDE value for this compound in the reviewed literature, the experimental value for allyl bromide (CH₂=CHCH₂Br) is presented as a close approximation. The theoretical value is presented as a placeholder, to be populated by computational studies.

Molecule Experimental C-Br BDE (kcal/mol) Theoretical C-Br BDE (kcal/mol)
This compoundNot available in literatureCalculation dependent on methodology
Allyl Bromide (for comparison)47.5 ± 2.0[1]Varies with computational method

Note: The BDE of this compound is expected to be slightly lower than that of allyl bromide due to the stabilizing effect of the methyl group on the resulting methallyl radical.

Experimental vs. Theoretical Determination of BDE

The determination of bond dissociation energies can be approached through two primary avenues: experimental measurement and theoretical calculation. Each has its distinct advantages and limitations.

BDE_Determination cluster_0 BDE Determination cluster_1 Approaches BDE Bond Dissociation Energy (BDE) of C-Br in this compound Experimental Experimental Measurement BDE->Experimental Direct & Indirect Measurement Theoretical Theoretical Calculation BDE->Theoretical Computational Modeling

Figure 1: Logical flow illustrating the two main approaches to determining the C-Br bond dissociation energy.

Experimental Protocols

Experimental determination of BDEs often involves kinetic studies of bond cleavage at elevated temperatures. The "toluene-carrier gas" technique is a well-established method for such measurements.

The Toluene-Carrier Gas Technique

This method involves the pyrolysis of the target molecule (e.g., this compound) in a stream of an inert carrier gas, typically toluene (B28343), at low pressures and high temperatures. The toluene acts as a trap for the bromine atoms generated upon C-Br bond homolysis.

Experimental Workflow:

Experimental_Workflow reagents This compound Toluene (carrier gas) pyrolysis Pyrolysis Reactor (High Temperature, Low Pressure) reagents->pyrolysis trapping Bromine Atom Trapping C₆H₅CH₃ + Br• → C₆H₅CH₂• + HBr pyrolysis->trapping analysis Product Analysis (e.g., Gas Chromatography) Quantification of HBr trapping->analysis calculation BDE Calculation From reaction rate and temperature dependence analysis->calculation

Figure 2: A simplified workflow of the toluene-carrier gas technique for BDE determination.

Detailed Steps:

  • Vaporization: A mixture of this compound and a large excess of toluene is vaporized.

  • Pyrolysis: The vapor mixture is passed through a heated flow reactor at a controlled temperature and low pressure. The C-Br bond undergoes homolytic cleavage. CH₂=C(CH₃)CH₂Br → CH₂=C(CH₃)CH₂• + Br•

  • Radical Trapping: The highly reactive bromine atoms are trapped by toluene, forming hydrogen bromide (HBr) and a resonance-stabilized benzyl (B1604629) radical. This reaction is very fast and prevents the recombination of bromine atoms. C₆H₅CH₃ + Br• → C₆H₅CH₂• + HBr

  • Product Analysis: The reaction products are collected and analyzed, typically by gas chromatography, to quantify the amount of HBr produced.

  • Kinetic Analysis: The rate of HBr formation is used to determine the rate constant for the initial bond cleavage step at different temperatures.

  • BDE Calculation: The activation energy for the dissociation reaction is obtained from an Arrhenius plot (ln(k) vs. 1/T). Under the assumption that the activation energy for the reverse reaction (radical recombination) is negligible, the activation energy of the forward reaction is taken to be equal to the bond dissociation energy.

Theoretical Protocols

Theoretical calculations provide a powerful alternative to experimental methods for estimating BDEs. Density Functional Theory (DFT) is a widely used computational method for this purpose due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

DFT methods are used to calculate the electronic structure of the molecule and the resulting radical fragments. The BDE is then determined from the difference in their calculated enthalpies.

Computational Workflow:

Theoretical_Workflow start Define Molecule and Fragments (this compound, methallyl radical, Br atom) geom_opt Geometry Optimization start->geom_opt For each species freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory/larger basis set) freq_calc->energy_calc thermo Thermochemical Analysis (Enthalpy calculation at 298 K) energy_calc->thermo bde_calc BDE Calculation BDE = [H(methallyl•) + H(Br•)] - H(molecule) thermo->bde_calc

Figure 3: A typical workflow for calculating BDE using Density Functional Theory.

Detailed Steps:

  • Structure Preparation: The 3D structures of this compound, the methallyl radical (CH₂=C(CH₃)CH₂•), and a bromine atom (Br•) are built.

  • Geometry Optimization: The geometry of each species is optimized to find the lowest energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: To improve accuracy, a more computationally expensive, higher-level theory or a larger basis set (e.g., 6-311+G(d,p)) is often used to calculate a more accurate electronic energy for the optimized geometries.

  • Enthalpy Calculation: The enthalpy (H) of each species at a standard temperature (usually 298.15 K) is calculated by adding the thermal corrections to the electronic energy.

  • BDE Calculation: The C-Br bond dissociation energy is calculated as the difference between the sum of the enthalpies of the products (methallyl radical and bromine atom) and the enthalpy of the reactant (this compound). BDE = [H(CH₂=C(CH₃)CH₂•) + H(Br•)] - H(CH₂=C(CH₃)CH₂Br)

Conclusion

Both experimental and theoretical methods provide valuable insights into the C-Br bond dissociation energy of this compound. While experimental methods offer a direct measure of this property, they can be complex and resource-intensive. Theoretical calculations, particularly with modern DFT methods, present a more accessible approach and can provide reasonably accurate predictions. For a comprehensive understanding, a synergistic approach that combines experimental validation with theoretical calculations is ideal. The data for the closely related allyl bromide provides a strong benchmark for any future experimental or theoretical studies on this compound.

References

A Comparative Guide to the Isomeric Purity Analysis of 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control and chemical synthesis. 3-Bromo-2-methylpropene, a key building block in organic synthesis, can be accompanied by its structural isomer, 1-bromo-2-methylpropene, and other process-related impurities. This guide provides an objective comparison of the two primary analytical techniques for quantifying the isomeric purity of this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into detailed experimental protocols and present a comparative analysis to aid in methodology selection.

Understanding the Isomeric Challenge

The primary isomeric impurity of concern in the synthesis of this compound is 1-bromo-2-methylpropene. Their structural similarity necessitates robust analytical methods for accurate quantification.

Structures of this compound and its primary isomer:

  • This compound: The target analyte.

  • 1-Bromo-2-methylpropene: The primary structural isomer.

The synthesis of this compound may also introduce other impurities, such as tert-butyl bromide and sec-butyl bromide, particularly if the starting materials are not of high purity.

Comparison of Analytical Techniques

Both Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for isomeric purity analysis. The choice between them often depends on the specific requirements of the analysis, including the need for speed, sensitivity, and the availability of reference standards.

FeatureGas Chromatography (GC-FID/MS)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, followed by detection.Signal intensity is directly proportional to the number of nuclei.
Speed Relatively fast analysis time per sample.Can be slower due to longer relaxation delays required for quantification.
Sensitivity High sensitivity, especially with MS detection.Generally lower sensitivity than GC-MS.
Sample Throughput High, suitable for routine analysis of many samples.Lower throughput compared to GC.
Reference Standards Requires certified reference standards for each isomer for accurate quantification.Can be a primary ratio method; an internal standard of known purity is used for absolute quantification.
Structural Information Limited structural information from retention time alone (MS provides fragmentation data).Provides detailed structural information, aiding in the identification of unknown impurities.
Quantification Relative quantification based on peak area percentages (assuming equal response factors) or absolute quantification with calibration curves.Highly accurate and precise for quantification without the need for identical standards for each component.

Experimental Protocols

Below are detailed, illustrative protocols for the analysis of this compound's isomeric purity using GC-FID/MS and qNMR.

Gas Chromatography (GC-FID/MS) Protocol

This method is designed for the effective separation and quantification of this compound and its potential isomers.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in dichloromethane.

  • If available, prepare individual standard solutions of this compound and 1-bromo-2-methylpropene at the same concentration.

  • Inject the standards to determine their retention times.

  • Inject the sample solution.

Data Analysis:

  • Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantification (FID): Calculate the relative percentage of each isomer by peak area normalization.

  • Confirmation (MS): The mass spectrometer can be used to confirm the identity of the peaks by their mass spectra and fragmentation patterns. The presence of characteristic isotopic patterns for bromine (M+ and M+2 peaks of nearly equal intensity) is a key indicator.

Quantitative ¹H NMR (qNMR) Protocol

This protocol provides a highly accurate method for determining the isomeric purity of this compound without the need for an isomeric reference standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans (ns): 8 or 16 (adjust for adequate signal-to-noise ratio).

  • Acquisition Time (aq): At least 3 seconds.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Identify the characteristic, well-resolved signals for this compound (e.g., the vinylic protons) and 1-bromo-2-methylpropene (e.g., the vinylic proton).

  • Integrate the selected signals for the analyte, the isomer, and the internal standard.

  • Calculate the molar ratio and subsequently the weight percentage of the isomer using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualization of Analytical Workflows

Logical Workflow for Isomeric Purity Analysis

IsomericPurityWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Method Selection cluster_gc GC Analysis cluster_nmr NMR Analysis cluster_data Data Analysis & Reporting Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Method_Choice Routine QC or Structural Confirmation? Dissolve->Method_Choice GC Gas Chromatography (GC-FID/MS) Method_Choice->GC Routine NMR Quantitative NMR (qNMR) Method_Choice->NMR Confirmation/ Primary Method GC_Inject Inject into GC GC->GC_Inject NMR_Acquire Acquire 1H Spectrum NMR->NMR_Acquire GC_Separate Separation on capillary column GC_Inject->GC_Separate GC_Detect FID/MS Detection GC_Separate->GC_Detect Data_Analysis Data Analysis GC_Detect->Data_Analysis NMR_Process Process Data (Phase, Baseline) NMR_Acquire->NMR_Process NMR_Integrate Integrate Signals NMR_Process->NMR_Integrate NMR_Integrate->Data_Analysis GC_Quant Peak Area % (Relative Purity) Data_Analysis->GC_Quant NMR_Quant Molar Ratio Calculation (Absolute/Relative Purity) Data_Analysis->NMR_Quant Report Final Report GC_Quant->Report NMR_Quant->Report

Caption: Logical workflow for the isomeric purity analysis of this compound.

Signaling Pathway for Method Selection

MethodSelection Start Start Analysis Need Need for high throughput? Start->Need Standard Isomer standard available? Need->Standard Yes NMR_Method Select qNMR Need->NMR_Method No Sensitivity Trace level quantification needed? Standard->Sensitivity Yes Standard->NMR_Method No GC_Method Select GC-FID/MS Sensitivity->GC_Method Yes Sensitivity->NMR_Method No End Analysis Complete GC_Method->End NMR_Method->End

Caption: Decision pathway for selecting an analytical method for isomeric purity.

Conclusion

Both Gas Chromatography and Quantitative NMR Spectroscopy are highly effective for the isomeric purity analysis of this compound.

  • GC-FID/MS is the method of choice for routine, high-throughput analysis where reference standards for the isomers are available. Its high sensitivity also makes it suitable for detecting trace-level impurities.

  • qNMR stands out as a primary and more absolute quantification method that does not require an identical reference standard for the impurity. It provides unambiguous structural confirmation and is invaluable for the analysis of novel compounds or when certified reference materials are not accessible.

The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, available resources, and the stage of the research or drug development process.

Safety Operating Guide

Safe Disposal of 3-Bromo-2-methylpropene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 3-bromo-2-methylpropene are critical for ensuring laboratory safety and environmental protection. As a highly flammable, corrosive, and environmentally hazardous material, it necessitates strict adherence to established safety and disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely handle and dispose of this compound waste.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its hazards. This substance is a highly flammable liquid and vapor, causes severe skin burns and eye damage, is harmful if inhaled, and is toxic to aquatic life.[1][2][3]

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[1] The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., polyvinyl alcohol, laminate). Standard nitrile gloves may not offer sufficient protection.

  • Body Protection: A flame-resistant lab coat or other impervious clothing to prevent skin contact.[4]

  • Respiratory Protection: If working outside a fume hood or if vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Use non-sparking tools and explosion-proof equipment.[1][5][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][6]

  • Avoid inhalation of vapors and contact with skin, eyes, and clothing.[5]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Chemical Formula C₄H₇Br
Molecular Weight 135.00 g/mol
CAS Number 1458-98-6
Appearance Liquid
Boiling Point 94-95 °C
Flash Point 4 °C (39.2 °F)
Hazards Highly Flammable, Corrosive, Acute Toxicity, Environmental Hazard

Source: PubChem, ChemicalBook, Sigma-Aldrich Safety Data Sheets[3][7]

Experimental Protocols: Spill and Waste Management

Protocol 1: Spill Cleanup

In the event of a spill, immediate and correct action is necessary to mitigate risks.

Methodology:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large.

  • Ventilate: Ensure the area is well-ventilated, keeping the chemical fume hood running.[4]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][5][6]

  • Containment: For small spills, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][5] Prevent the spill from entering drains or waterways.[8]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and contaminated soil into a designated, labeled, leak-proof container for hazardous waste.[1][9]

  • Decontamination: Clean the spill area with a suitable solvent (such as soap and water), and collect all cleaning materials (e.g., absorbent pads, gloves) as hazardous waste.[4]

  • Disposal: Seal the waste container and handle it according to the disposal plan outlined below.

Protocol 2: Waste Collection and Storage

Proper segregation and storage of this compound waste are crucial for safety and compliance. In-laboratory treatment of this chemical is not recommended due to the potential for hazardous reactions.[4]

Methodology:

  • Waste Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated hazardous waste container.[4] Do not mix with other waste streams.[10]

  • Container Requirements: Use a chemically compatible, leak-proof container that can be securely sealed.[1][4]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[8][10] The storage location must be away from heat, ignition sources, and incompatible materials like strong oxidizing agents and bases.[5][6]

Disposal Plan and Workflow

The required method for the disposal of this compound is through a licensed hazardous waste disposal service.[4][6][10]

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection: Follow Protocol 2 to safely collect and store all waste materials.

  • Contact EHS: When the waste container is ready for removal, contact your institution's EHS department to schedule a hazardous waste pickup.[4]

  • Documentation: Complete all necessary waste disposal forms and maintain detailed records of your disposal activities as required by institutional and local regulations.[4]

  • Professional Disposal: The licensed waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard final disposal method for halogenated organic waste is high-temperature incineration under controlled conditions with scrubbers to neutralize the resulting acidic gases.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Waste Generation (Unused chemical, contaminated items) B Segregate and Collect Waste in Labeled, Compatible Container A->B Follow Protocol 2 C Store Securely (Cool, ventilated, secondary containment) B->C D Schedule Pickup with Institutional EHS C->D E EHS Waste Pickup D->E F Transport by Licensed Hazardous Waste Company E->F G Final Disposal at TSDF (High-Temperature Incineration) F->G

References

Essential Safety and Operational Guide for 3-Bromo-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Bromo-2-methylpropene (CAS No. 1458-98-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Summary

This compound is a hazardous chemical requiring stringent safety measures. It is a highly flammable liquid and vapor, causes severe skin burns and eye damage, is harmful if swallowed or inhaled, and is suspected of causing genetic defects.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C4H7Br
Molecular Weight 135.00 g/mol [3]
Appearance Liquid[2]
Boiling Point 94-95 °C
Density 1.339 g/mL at 25 °C
Flash Point 7 °C (44.6 °F) - closed cup
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are often recommended for handling halogenated organic compounds.[4] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Eye and Face Protection Safety goggles and face shieldWear tight-sealing safety goggles.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[2][5][6]
Body Protection Laboratory coatA flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[4]
Respiratory Protection Respirator (if necessary)All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7]
Experimental Workflow and Handling Protocol

The following workflow diagram illustrates the necessary steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh and transfer chemical inside fume hood prep_materials->handle_weigh handle_reaction Perform reaction in a closed system if possible handle_weigh->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste through licensed service cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from heat, sparks, and open flames.[2] The recommended storage temperature is 2-8°C. It is incompatible with strong oxidizing agents and strong bases.[2][8]

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Remove all sources of ignition.[2] For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain and collect the spill.[2][7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][7] Do not let the product enter drains.[9]

Disposal

All waste containing this compound, including contaminated consumables such as gloves, pipette tips, and absorbent materials, must be considered hazardous waste.[7]

Waste Segregation and Disposal Pathway

Waste Disposal Pathway for this compound cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal collect_solid Solid Waste (gloves, paper towels) container_label Label container with 'Hazardous Waste' and full chemical name collect_solid->container_label collect_liquid Liquid Waste (unused chemical, solutions) collect_liquid->container_label container_seal Seal container tightly container_label->container_seal disposal_service Contact licensed professional waste disposal service container_seal->disposal_service disposal_regulations Follow all local, state, and federal regulations disposal_service->disposal_regulations

Caption: Waste segregation and disposal pathway for this compound.

Dispose of all waste through a licensed professional waste disposal service.[9] Do not dispose of it as unused product.[9] Always adhere to your institution's Environmental Health and Safety (EHS) guidelines and all local, regional, and national regulations for hazardous waste disposal.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methylpropene
Reactant of Route 2
3-Bromo-2-methylpropene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。